2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWFJPNNNWXOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062615 | |
| Record name | 1-Methyl-2-benzimidazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2735-62-8 | |
| Record name | 1-Methyl-1H-benzimidazole-2-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2735-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-2-acetonitrile, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002735628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole-2-acetonitrile, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyl-2-benzimidazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a heterocyclic organic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent feature in a variety of pharmacologically active compounds, and the incorporation of an acetonitrile group at the 2-position, along with N-methylation, confers specific physicochemical and biological properties. This technical guide provides a comprehensive overview of the available data on the physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development, particularly in the context of cancer research.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are limited in publicly available literature. However, based on its structure and data from closely related analogs, the following properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃ | PubChem |
| Molecular Weight | 171.20 g/mol | PubChem |
| Calculated logP | 1.1 - 1.3476 | PubChem, Chemdiv[1] |
| Melting Point | No experimental data available for the N-methylated compound. The parent compound, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, has a reported melting point of 200-205 °C (decomposition). | |
| Boiling Point | No experimental data available. | |
| pKa | No experimental data available. The pKa of the parent benzimidazole in acetonitrile is approximately 13.52. N-methylation will influence this value. | |
| Solubility | No quantitative experimental data available. Benzimidazole and its derivatives generally exhibit limited solubility in water and are more soluble in organic solvents. |
Synthesis and Characterization
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in a single source. However, based on general methods for the synthesis of N-substituted benzimidazole derivatives, two primary synthetic routes are plausible.
Experimental Protocols
Method 1: N-methylation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
This is a common and straightforward method for the synthesis of N-methylated benzimidazoles.
-
Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile.
-
A mixture of o-phenylenediamine and a suitable cyanoacetic acid derivative (e.g., ethyl cyanoacetate or cyanoacetic acid itself) is heated, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. Polyphosphoric acid (PPA) or refluxing in a high-boiling solvent are commonly employed.
-
The reaction mixture is then cooled and neutralized to precipitate the product, which can be purified by recrystallization.
-
-
Step 2: N-methylation.
-
2-(1H-benzo[d]imidazol-2-yl)acetonitrile is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the benzimidazole nitrogen.
-
A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
The product is isolated by quenching the reaction with water, followed by extraction with an organic solvent and purification by column chromatography or recrystallization.
-
Method 2: Cyclocondensation of N-methyl-o-phenylenediamine
This method involves the formation of the benzimidazole ring from an N-substituted precursor.
-
Step 1: Synthesis of N-methyl-o-phenylenediamine.
-
This starting material can be prepared through various methods, including the reduction of N-methyl-2-nitroaniline or the mono-methylation of o-phenylenediamine.
-
-
Step 2: Cyclocondensation.
-
N-methyl-o-phenylenediamine is reacted with a cyanoacetic acid derivative under similar conditions as described in Method 1, Step 1.
-
The workup and purification procedures are analogous to those described above.
-
Characterization Data
-
¹H NMR: Signals corresponding to the aromatic protons on the benzene ring (typically in the range of 7.2-7.8 ppm), a singlet for the N-methyl group (around 3.7-4.0 ppm), and a singlet for the methylene protons of the acetonitrile group.
-
¹³C NMR: Resonances for the aromatic carbons, the N-methyl carbon, the methylene carbon, the nitrile carbon, and the C2 carbon of the benzimidazole ring.
-
FTIR: Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2250 cm⁻¹), C=N and C=C stretching vibrations of the benzimidazole ring, and C-H stretching and bending vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (171.08 g/mol for the exact mass).
Biological Activity and Signaling Pathways
The primary area of investigation for benzimidazole-acetonitrile derivatives is in oncology, specifically as inhibitors of tubulin polymerization.
Mechanism of Action: Tubulin Polymerization Inhibition
Numerous studies on compounds structurally related to this compound have demonstrated their ability to inhibit the polymerization of tubulin, a critical protein involved in the formation of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division.
The proposed mechanism of action involves the binding of these benzimidazole derivatives to the colchicine-binding site on β-tubulin. This binding disrupts the assembly of α- and β-tubulin heterodimers into microtubules, leading to the depolymerization of existing microtubules. The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.
Caption: Proposed mechanism of action as a tubulin polymerization inhibitor.
Anticancer Potential
While specific IC₅₀ values for this compound are not available in the reviewed literature, studies on analogous N-substituted benzimidazole acrylonitriles have shown potent and selective antiproliferative activity against a range of human cancer cell lines, with IC₅₀ values in the submicromolar range.[2] This suggests that the target compound is a promising candidate for further investigation as an anticancer agent.
Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound as a potential anticancer agent.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
This compound represents a molecule of significant interest for drug discovery, particularly in the field of oncology. While a comprehensive experimental characterization of its physicochemical properties is not yet publicly available, its structural similarity to known tubulin polymerization inhibitors strongly suggests a similar mechanism of action and potential as an anticancer agent. Further research is warranted to fully elucidate its properties, optimize its synthesis, and evaluate its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the promise of this and related benzimidazole derivatives.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
Disclaimer: Despite a comprehensive search, experimentally determined ¹H and ¹³C NMR spectral data for 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile could not be located in the available literature and spectral databases. The data presented in this guide is therefore a well-reasoned prediction based on the analysis of structurally similar compounds, including the parent compound 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various N-methylated benzimidazole derivatives. This guide is intended for illustrative and research-planning purposes.
Introduction
This compound is a derivative of the versatile benzimidazole scaffold, a heterocyclic aromatic compound with a wide range of applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a representative experimental protocol for its analysis, and visualizations to aid in understanding its structural and analytical workflows.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on known spectral data for related benzimidazole derivatives. The numbering of the atoms for assignment purposes is shown in the chemical structure diagram below.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.70 - 7.60 | m | H-4, H-7 |
| ~7.35 - 7.25 | m | H-5, H-6 |
| ~4.10 | s | CH₂ |
| ~3.80 | s | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-2 |
| ~142.5 | C-7a |
| ~135.0 | C-3a |
| ~124.0 | C-5 |
| ~123.0 | C-6 |
| ~119.5 | C-4 |
| ~116.0 | CN |
| ~110.0 | C-7 |
| ~30.0 | N-CH₃ |
| ~15.0 | CH₂ |
Experimental Protocols
A detailed experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound is provided below. This protocol is a representative example based on standard practices for similar compounds.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 160 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the chemical structure with predicted NMR correlations and a typical experimental workflow.
Caption: Chemical structure and atom numbering of the title compound.
Caption: Experimental workflow for NMR analysis.
FT-IR analysis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
An In-Depth Technical Guide to the FT-IR Analysis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.
Introduction to FT-IR Spectroscopy of this compound
This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Its molecular structure comprises a benzimidazole ring system, a nitrile functional group, a methyl group, and a methylene bridge. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the bonds.
The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its constituent functional groups. These spectral fingerprints are crucial for structural elucidation, purity assessment, and quality control in drug development and chemical synthesis.
Predicted FT-IR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound based on established spectroscopic data for its core functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~ 3100 - 3000 | Medium - Weak | C-H Stretch | Aromatic C-H (Benzimidazole) |
| ~ 2960 - 2850 | Medium - Weak | C-H Stretch | Aliphatic C-H (Methyl and Methylene) |
| ~ 2240 - 2220 | Strong, Sharp | C≡N Stretch | Aromatic Nitrile[1][2][3] |
| ~ 1620 - 1580 | Medium | C=N Stretch | Imidazole Ring |
| ~ 1600 - 1450 | Medium - Strong | C=C Stretch | Aromatic Ring (Benzene) |
| ~ 1470 - 1430 | Medium | C-H Bend | Methylene (-CH₂-) Scissoring |
| ~ 1465 - 1440 | Medium | C-H Bend | Methyl (-CH₃) Asymmetric Bending |
| ~ 1380 - 1365 | Medium | C-H Bend | Methyl (-CH₃) Symmetric Bending |
| ~ 1300 - 1000 | Medium | In-plane C-H Bend | Aromatic Ring |
| ~ 900 - 675 | Strong | Out-of-plane C-H Bend | Aromatic Ring |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and the physical state of the sample.
Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method
This section details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula
-
Analytical balance
-
Sample of this compound (finely powdered)
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the finely powdered this compound sample.
-
Weigh approximately 100-200 mg of dry, infrared-grade KBr.
-
Transfer the KBr to the agate mortar and grind it to a very fine powder to minimize scattering of infrared radiation.
-
Add the weighed sample to the KBr in the mortar.
-
Mix the sample and KBr thoroughly by gentle grinding for several minutes until a homogenous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the homogenous mixture into the pellet-forming die.
-
Ensure the surface of the powder is level.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing if necessary.
-
Label the significant absorption peaks with their corresponding wavenumbers.
-
Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from initial sample handling to final data interpretation and reporting.
Caption: Workflow for the FT-IR analysis of a solid sample.
Interpretation of the FT-IR Spectrum
A typical FT-IR spectrum of this compound will exhibit several key features that confirm its structure:
-
Nitrile Group: The most prominent and diagnostically significant peak will be a sharp, strong absorption in the 2240-2220 cm⁻¹ region, confirming the presence of the C≡N triple bond.[1][3][4] The position within this range, slightly lower than that for aliphatic nitriles, is indicative of conjugation with the benzimidazole ring system.[2][3]
-
Aromatic System: A series of absorptions between 3100-3000 cm⁻¹ will correspond to the C-H stretching vibrations of the benzene portion of the benzimidazole ring. Additionally, characteristic C=C ring stretching bands will appear in the 1600-1450 cm⁻¹ region. Strong bands in the 900-675 cm⁻¹ range, arising from C-H out-of-plane bending, can provide information about the substitution pattern of the aromatic ring.
-
Aliphatic Groups: The presence of the methyl and methylene groups will be evidenced by C-H stretching absorptions in the 2960-2850 cm⁻¹ range. C-H bending vibrations for these groups will be observable in the 1470-1365 cm⁻¹ region.
-
Imidazole Ring: The C=N stretching vibration of the imidazole moiety is expected to appear in the 1620-1580 cm⁻¹ range.
The collective pattern of these absorption bands provides a unique spectral signature for this compound, enabling its unambiguous identification and characterization. This detailed analysis is fundamental for ensuring the quality and integrity of this compound in research and development settings.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a key heterocyclic compound with significant potential in medicinal chemistry. Understanding its fragmentation behavior is crucial for its identification, structural elucidation, and metabolic studies in drug discovery and development. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, details a representative experimental protocol, and visualizes the fragmentation cascade.
Introduction
This compound belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological activities. Mass spectrometry is an indispensable analytical technique for the structural characterization of such novel molecules. Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint. This guide will focus on the fragmentation pathways of the title compound under EI-MS conditions.
Proposed Fragmentation Pathways
The fragmentation of this compound is primarily dictated by the stability of the benzimidazole ring and the nature of its substituents. The molecular ion ([M]•+) is expected to be prominent due to the aromatic nature of the benzimidazole core. The fragmentation is initiated by the loss of substituents and subsequent ring cleavages.
The key fragmentation pathways are proposed to be:
-
α-Cleavage: The initial fragmentation is likely the cleavage of the C-C bond between the methylene group and the benzimidazole ring, leading to the formation of a stable tropylium-like ion.
-
Loss of Acetonitrile Radical: A competing pathway involves the loss of the entire acetonitrile side chain as a radical.
-
Loss of HCN: A characteristic fragmentation of the benzimidazole ring itself involves the elimination of a molecule of hydrogen cyanide (HCN).[1] This can occur from the molecular ion or subsequent fragment ions.
-
Loss of Methyl Radical: The N-methyl group can be lost as a methyl radical.
These proposed pathways are based on established fragmentation patterns of substituted benzimidazoles.[2][3]
Quantitative Data Summary
The following table summarizes the expected major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures for this compound (Molecular Formula: C₁₀H₉N₃, Molecular Weight: 171.20 g/mol ).
| m/z | Proposed Fragment Ion | Formula | Description |
| 171 | [C₁₀H₉N₃]•+ | [M]•+ | Molecular Ion |
| 170 | [C₁₀H₈N₃]+ | [M-H]+ | Loss of a hydrogen radical |
| 156 | [C₉H₆N₃]+ | [M-CH₃]+ | Loss of a methyl radical |
| 144 | [C₉H₇N₂]+ | [M-HCN]+ | Loss of hydrogen cyanide from the imidazole ring |
| 131 | [C₈H₅N₂]+ | [M-CH₃-HCN]+ | Sequential loss of a methyl radical and hydrogen cyanide |
| 130 | [C₉H₈N₂]•+ | [M-CH₂CN]•+ | Loss of the cyanomethyl radical |
| 118 | [C₈H₈N]•+ | [C₉H₈N₂ - N]•+ | Loss of a nitrogen atom from the [M-CH₂CN]•+ ion |
| 104 | [C₇H₆N]+ | [C₈H₅N₂ - HCN]+ | Loss of hydrogen cyanide from the m/z 131 fragment |
| 77 | [C₆H₅]+ | [C₇H₆N - HCN]+ | Loss of hydrogen cyanide from the m/z 104 fragment, forming a phenyl cation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a representative experimental protocol for acquiring the mass spectrum of this compound.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization source is used.
Sample Preparation:
-
A dilute solution of the compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Speed: 1 scan/second
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways of this compound.
Caption: Primary fragmentation pathways from the molecular ion.
Caption: Secondary fragmentation pathways of major fragment ions.
Conclusion
The mass spectrometry fragmentation of this compound is characterized by predictable pathways involving the loss of its substituents and the characteristic cleavage of the benzimidazole core. The data and visualizations presented in this guide provide a robust framework for the identification and structural analysis of this compound and its analogues. This information is of significant value to researchers in the fields of analytical chemistry, medicinal chemistry, and drug metabolism, aiding in the advancement of drug discovery and development programs.
References
Crystal Structure of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide focuses on the structural and experimental aspects of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a molecule of interest within the benzimidazole class of compounds. Benzimidazoles are a significant scaffold in medicinal chemistry, known for a wide range of biological activities. A thorough understanding of their three-dimensional structure is crucial for structure-based drug design and for elucidating mechanisms of action. This document aims to provide a comprehensive resource on the crystal structure, synthesis, and relevant experimental protocols for the title compound.
Please note: As of the latest literature search, a publicly available, experimentally determined single-crystal X-ray structure for this compound has not been reported. Therefore, this guide will provide detailed information on a closely related analogue with a published crystal structure, 2-(benzo[d]oxazol-2-yl)acetonitrile , to serve as a valuable reference. Furthermore, general synthesis protocols for this compound will be discussed.
Introduction to Benzimidazole Derivatives
Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. Derivatives of this scaffold are of considerable interest due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The specific compound, this compound, incorporates a methyl group on one of the imidazole nitrogens and an acetonitrile group at the 2-position, features that can significantly influence its chemical properties and biological interactions.
Synthesis and Crystallization
While a specific crystal structure determination protocol for this compound is unavailable, a general synthetic approach can be outlined. The synthesis of related benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.
General Synthesis Workflow
The synthesis of 2-(substituted-benzimidazol-2-yl)acetonitrile derivatives can be conceptualized in the following workflow:
Caption: General workflow for the synthesis and crystallization of this compound.
Experimental Protocol: Synthesis of a Benzimidazole Acetonitrile Derivative (General)
-
Reaction Setup: A mixture of an appropriate N-substituted-o-phenylenediamine (1 equivalent) and a cyanoacetic acid derivative (e.g., ethyl cyanoacetate, 1.1 equivalents) is prepared in a suitable high-boiling solvent such as ethanol or acetic acid.
-
Condensation: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethanol).
Crystal Structure Analysis of 2-(benzo[d]oxazol-2-yl)acetonitrile
As a proxy for the title compound, the crystallographic data for the structurally similar 2-(benzo[d]oxazol-2-yl)acetonitrile (C₉H₆N₂O) is presented below. This molecule features an oxazole ring fused to benzene instead of an N-methylimidazole, but the overall shape and the presence of the acetonitrile moiety provide valuable structural insights.
Crystallographic Data
The following table summarizes the key crystallographic data for 2-(benzo[d]oxazol-2-yl)acetonitrile.
| Parameter | Value |
| Chemical Formula | C₉H₆N₂O |
| Formula Weight | 158.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.3241(3) |
| b (Å) | 7.1833(5) |
| c (Å) | 10.3407(7) |
| β (°) | 99.811(6) |
| Volume (ų) | 389.69(4) |
| Z | 2 |
| Temperature (K) | 293(2) |
| R-factor (%) | 7.63 |
X-ray Data Collection and Structure Refinement Workflow
The process of determining the crystal structure from a single crystal involves several key steps, as illustrated in the following diagram.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction (General)
-
Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (to reduce thermal motion) in an X-ray diffractometer. X-ray diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations.
-
Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their intensities. This step includes corrections for various experimental factors.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson synthesis.
-
Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data.
-
Validation: The final structural model is validated using various crystallographic checks to ensure its quality and accuracy.
Relevance in Drug Discovery
The determination of the three-dimensional arrangement of atoms in a molecule like this compound is fundamental in drug discovery.
Solubility Profile of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a key intermediate in the synthesis of various biologically active compounds. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and quality control.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively available in published literature. However, based on the general solubility trends of benzimidazole derivatives, the following table provides an illustrative summary of expected solubility in a range of common organic solvents at ambient temperature (25 °C). It is important to note that these values are representative and experimental determination is recommended for specific applications.
| Solvent | Chemical Formula | Polarity Index | Expected Solubility ( g/100 mL) |
| Polar Protic Solvents | |||
| Methanol | CH₃OH | 5.1 | Moderately Soluble |
| Ethanol | C₂H₅OH | 4.3 | Moderately Soluble |
| Isopropanol | C₃H₈O | 3.9 | Sparingly Soluble |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Highly Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Highly Soluble |
| Acetonitrile | C₂H₃N | 5.8 | Soluble |
| Acetone | C₃H₆O | 5.1 | Soluble |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Sparingly Soluble |
| Non-Polar Solvents | |||
| Dichloromethane | CH₂Cl₂ | 3.1 | Slightly Soluble |
| Toluene | C₇H₈ | 2.4 | Poorly Soluble |
| Hexane | C₆H₁₄ | 0.1 | Insoluble |
Note: The descriptive terms for solubility are based on common pharmaceutical definitions.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is reliable and widely used for its accuracy.
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass vials with screw caps
-
Pipettes and volumetric flasks
-
Drying oven
2.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Weighing:
-
Accurately weigh the collection vial containing the filtrate.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.
-
Once the solvent is completely removed, place the vial in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the vial in a desiccator and weigh it accurately on the analytical balance.
-
2.3. Data Analysis and Calculation
The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:
S ( g/100 mL) = [(Weight of vial with residue - Weight of empty vial) / Volume of filtrate] x 100
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Gravimetric Method for Solubility Determination.
Signaling Pathways and Logical Relationships
At present, there are no well-defined signaling pathways directly associated with this compound itself, as it is primarily a chemical intermediate. However, its derivatives are often investigated for their biological activities, which may involve interactions with various signaling pathways. Should such information become available, diagrams illustrating these relationships would be pertinent.
The logical relationship in the context of this guide is the workflow for solubility determination, as visualized above. This workflow ensures a systematic and reproducible approach to obtaining accurate solubility data, which is fundamental for subsequent research and development activities.
In-Depth Technical Guide: (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile (CAS Number: 2735-62-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, hazards, and biological significance of (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry.
Chemical and Physical Properties
(1-Methyl-1H-benzoimidazol-2-yl)acetonitrile is a solid at room temperature, appearing as a light beige or yellowish powder.[1] It is characterized by a benzimidazole core, N-methylated at position 1, with a cyanomethyl group at position 2. This structure imparts a unique combination of polarity and reactivity, making it a valuable intermediate in organic synthesis. While it is generally insoluble in water, it shows good solubility in polar organic solvents such as dimethylformamide (DMF), methanol, and dimethyl sulfoxide (DMSO).[1]
Table 1: Physicochemical Properties of (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile
| Property | Value | Source |
| CAS Number | 2735-62-8 | US EPA[2] |
| Molecular Formula | C₁₀H₉N₃ | PubChem[3] |
| Molecular Weight | 171.20 g/mol | PubChem[3] |
| Appearance | Light beige to yellowish powder | Guidechem[1] |
| Melting Point | Not explicitly reported for this specific compound. The parent compound, (2-Benzimidazolyl)acetonitrile, melts at 200-205 °C (with decomposition). | Sigma-Aldrich |
| Boiling Point | Data not available | |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMF, Methanol, DMSO).[1] | Guidechem[1] |
| XLogP3 (Computed) | 1.1 | PubChem[3] |
Table 2: Spectroscopic Data for (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data not explicitly detailed in search results. Expected signals would include a singlet for the N-methyl group, a singlet for the methylene protons, and multiplets for the four aromatic protons on the benzene ring. |
| ¹³C NMR | Data not explicitly detailed in search results. Expected signals would include the nitrile carbon, the N-methyl carbon, the methylene carbon, and distinct signals for the aromatic and imidazole ring carbons. |
| Infrared (IR) Spectroscopy | Data not explicitly detailed. A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 171.08. |
Synthesis and Experimental Protocols
The synthesis of (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile can be achieved through two primary strategies: the direct condensation of an appropriate diamine with a cyanoacetic acid derivative, or the N-alkylation of a pre-formed benzimidazole ring.
Method 1: N-Alkylation of (1H-benzoimidazol-2-yl)acetonitrile
This is a common and straightforward method for preparing N-substituted benzimidazoles. The parent compound, (1H-benzoimidazol-2-yl)acetonitrile, is first synthesized and then methylated.
Experimental Protocol:
-
Step 1: Synthesis of (1H-benzoimidazol-2-yl)acetonitrile.
-
Combine equimolar amounts of o-phenylenediamine and ethyl cyanoacetate in a round-bottom flask.
-
Heat the mixture under reflux, either neat or in a high-boiling solvent like ethanol, for 20 minutes to 6 hours.[4][5]
-
Upon cooling, the crude product often precipitates as a solid.
-
Isolate the solid by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield (1H-benzoimidazol-2-yl)acetonitrile.[5]
-
-
Step 2: N-Methylation.
-
Dissolve the synthesized (1H-benzoimidazol-2-yl)acetonitrile in a suitable polar aprotic solvent like acetonitrile (CH₃CN).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.
-
Introduce a methylating agent, typically dimethyl sulfate or methyl iodide.
-
The reaction can be facilitated by a phase-transfer catalyst, such as triethylbenzylammonium chloride, and may be stirred at room temperature.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtering out the inorganic salts and evaporating the solvent.
-
The crude (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile is then purified, typically by column chromatography or recrystallization.
-
Method 2: Ring Formation from N-Methyl-o-phenylenediamine
An alternative approach involves building the benzimidazole ring from an already N-methylated precursor.
Experimental Protocol:
-
React N-methyl-o-phenylenediamine with a cyanoacetic acid ester (e.g., ethyl cyanoacetate).
-
The reaction is typically carried out at elevated temperatures (150-175 °C) in a high-boiling, halogen-free inert solvent such as cumene or mesitylene.[7][8]
-
This condensation reaction directly forms the desired (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile.[8]
-
The product is then isolated from the reaction mixture and purified.
Hazards and Safety Information
(1-Methyl-1H-benzoimidazol-2-yl)acetonitrile is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Table 3: GHS Hazard Classification for (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[3] |
Source: PubChem[3]
Precautionary Statements:
-
Prevention: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
Response: If swallowed, inhaled, or in case of contact with skin or eyes, seek medical attention. Specific first-aid measures should be followed as outlined in the Safety Data Sheet (SDS).[9]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[9]
Biological Activity and Applications
While specific biological activities for (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile are not extensively documented in the reviewed literature, its structural motif is of significant interest in medicinal chemistry. The benzimidazole core is a "privileged scaffold," found in numerous pharmacologically active compounds, including vitamin B12.[1]
Derivatives of 2-(cyanomethyl)benzimidazole serve as crucial intermediates and synthons for a wide array of fused heterocyclic systems and biologically active molecules.[10][11] These derivatives have been utilized in the synthesis of compounds with potential:
-
Anticancer Activity: Benzimidazole-acrylonitrile hybrids have been synthesized and shown to act as potent urease inhibitors with possible fungicidal activity.[12] The benzimidazole core can act as a bioisostere of nucleotides, enabling interaction with biomolecular targets like DNA.[11]
-
Antiparasitic and Antimicrobial Properties: The benzimidazole scaffold is well-known for its antiparasitic properties.[1] Furthermore, derivatives are used to create novel heterocyclic systems that are evaluated for their antimicrobial effects.[11]
-
Enzyme Inhibition: The parent compound is a precursor for potent α-glucosidase inhibitors, suggesting its utility in developing therapeutics for type 2 diabetes.[11]
-
Asymmetric Synthesis: N-protected 2-(cyanomethyl)benzimidazoles have been employed as analogues of 1,3-dicarbonyl compounds in highly diastereo- and enantioselective Mannich-type reactions, highlighting their utility in complex organic synthesis.[13]
The nucleophilic substitution reaction of hexachlorobenzene with (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile has been reported to yield condensed indole structures, further demonstrating its role as a versatile synthon in creating complex, fused heterocyclic systems.[10]
No specific signaling pathways directly modulated by (1-Methyl-1H-benzoimidazol-2-yl)acetonitrile have been identified in the literature reviewed. Its primary role appears to be that of a foundational chemical entity from which more complex and biologically active molecules are constructed. Researchers can utilize this compound as a starting point to explore various therapeutic areas by modifying its structure to target specific enzymes or receptors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 1H-Benzimidazole-2-acetonitrile, 1-methyl- | C10H9N3 | CID 75953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JPH072794A - Production of substituted and unsubstituted 2-(cyanomethyl)benzimidazoles - Google Patents [patents.google.com]
- 8. EP0612732A1 - Process for the production of (un)substituted 2-(cyanomethyl)benzimidazole - Google Patents [patents.google.com]
- 9. aksci.com [aksci.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-(Cyanomethyl)benzimidazole|High-Purity Research Chemical [benchchem.com]
- 12. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2‑(Cyanomethyl)benzimidazole Derivatives as 1,3-Dicarbonyl Analogues for a Kinetically Controlled Diastereo- and Enantioselective Mannich-Type Reaction Catalyzed by Chiral Phosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Potential biological activities of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
An In-Depth Technical Guide to the Potential Biological Activities of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
Introduction: The Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Numerous benzimidazole-containing molecules have been developed as successful drugs for various therapeutic areas. This document explores the potential biological activities of the specific derivative, this compound, by examining the established activities of its chemical class.
Potential Anticancer Activity
The benzimidazole core is a cornerstone in the development of novel anticancer agents.[1] Derivatives have been shown to exert cytotoxic effects through multiple mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling kinases, and induction of apoptosis.[3][4][5]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary and well-established anticancer mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization.[3][6] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[4][7]
Caption: Potential mechanism of anticancer action via tubulin polymerization inhibition.
Mechanism of Action: Kinase Inhibition
Benzimidazole derivatives have been designed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR).[8][9] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways like PI3K/AKT and MAPK, thereby reducing cancer cell growth and survival.[3]
Quantitative Data from Structurally Related Compounds
The following table summarizes the cytotoxic activity of 2-methyl-1H-benzimidazole, a close structural analog lacking the nitrile group.
| Compound | Assay Type | Organism/Cell Line | Metric | Value | Reference |
| 2-methyl-1H-benzimidazole | Brine Shrimp Lethality | Artemia salina | LC₅₀ | 0.42 µg/mL | [10] |
Potential Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties, targeting various bacteria and fungi.[11][12]
Mechanism of Action
The antimicrobial action of benzimidazoles is often attributed to their structural resemblance to purines, which allows them to interfere with essential metabolic pathways in microorganisms.[2] Specific mechanisms can include the inhibition of enzymes crucial for microbial survival, such as DNA gyrase.[11]
Quantitative Data from Structurally Related Compounds
The following table presents the antimicrobial activity of 2-methyl-1H-benzimidazole.
| Compound | Assay Type | Test Organisms | Metric | Value | Reference |
| 2-methyl-1H-benzimidazole | Disc Diffusion | Bacteria & Fungi | Zone of Inhibition | 7-8 mm | [10] |
Potential Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production. The Pseudomonas aeruginosa PqsR receptor is a key regulator in one such system and a promising target for anti-virulence therapy.[13][14] Benzimidazole-based compounds have been identified as potent antagonists of PqsR.[15]
Mechanism of Action: PqsR Antagonism
Derivatives can act as competitive inhibitors, binding to the ligand-binding site of the PqsR protein. This prevents the binding of the natural autoinducer molecules (PQS and HHQ), thereby inhibiting the transcription of virulence genes, such as those responsible for producing pyocyanin and forming biofilms.[13][15]
Caption: Potential mechanism of PqsR antagonism for quorum sensing inhibition.
Potential Antioxidant Activity
Some benzimidazole derivatives have demonstrated the ability to scavenge free radicals, indicating potential antioxidant activity.
Quantitative Data from Structurally Related Compounds
| Compound | Assay Type | Metric | Value | Reference |
| 2-methyl-1H-benzimidazole | DPPH Radical Scavenging | IC₅₀ | 144.84 µg/mL | [10] |
Experimental Protocols
Detailed methodologies for key assays cited for analogous compounds are provided below.
General Workflow for In Vitro Screening
Caption: A generalized workflow for evaluating the biological activity of a novel compound.
Brine Shrimp Lethality Bioassay
This assay serves as a simple, inexpensive preliminary screen for cytotoxic activity.[1][16]
-
Hatching Shrimp: Artemia salina eggs are hatched in a vessel with artificial seawater under constant aeration for 48 hours.
-
Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 1000 µg/mL) and then serially diluted to various concentrations.[1]
-
Assay: Approximately 5 mL of seawater is added to test tubes. A specific volume of each compound dilution is added. Ten active shrimp nauplii are then introduced into each tube.[1]
-
Incubation & Counting: The tubes are maintained under illumination. After 24 hours, the number of surviving nauplii is counted.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LC₅₀ (lethal concentration for 50% of the population) is determined, often by regression analysis. A positive control, such as vincristine sulfate, is used for comparison.[17]
DPPH Free Radical Scavenging Assay
This spectrophotometric assay measures a compound's ability to act as a free radical scavenger or hydrogen donor.[18]
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a solvent like methanol or ethanol is prepared. DPPH is a stable free radical with a deep purple color and strong absorbance around 517 nm.[18][19]
-
Reaction: The test compound, dissolved in a suitable solvent, is mixed with the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid) are also prepared.[20]
-
Incubation: The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[18][20]
-
Measurement: The absorbance of each solution is measured at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.[21]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.[20]
Antimicrobial Susceptibility Testing (Agar Disc Diffusion)
This method assesses the antimicrobial activity of a substance.[22]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared (e.g., to 0.5 McFarland standard).
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly swabbed with the microbial suspension.
-
Disc Application: Sterile filter paper discs (e.g., 6 mm diameter) are impregnated with a known concentration of the test compound and placed on the agar surface. A solvent control disc and a standard antibiotic disc (e.g., Ciprofloxacin) are also applied.[22]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.[22]
Conclusion
While direct biological data for this compound is currently lacking, the extensive research on the benzimidazole scaffold provides a strong foundation for predicting its potential therapeutic activities. Based on the activities of structurally related analogs, it is plausible that this compound could exhibit anticancer, antimicrobial, antioxidant, and quorum sensing inhibitory properties. The presence of the methyl group at the N-1 position and the acetonitrile group at the C-2 position are structural modifications that warrant further investigation to determine their specific influence on these biological activities. The experimental protocols and mechanisms detailed in this guide provide a comprehensive framework for the future evaluation of this and other novel benzimidazole derivatives.
References
- 1. bepls.com [bepls.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 12. ijpsm.com [ijpsm.com]
- 13. Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 16. journalijcar.org [journalijcar.org]
- 17. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. mdpi.com [mdpi.com]
- 20. Free radical scavenging activity [protocols.io]
- 21. bio-protocol.org [bio-protocol.org]
- 22. iosrjournals.org [iosrjournals.org]
Lack of Publicly Available Data on the Anticancer Potential of the 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Scaffold
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly accessible information regarding the anticancer properties of the specific chemical scaffold, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile. Despite extensive searches for its biological activity, including quantitative data (such as IC50 values against cancer cell lines), detailed experimental protocols, and mechanistic studies, no dedicated research publications detailing its evaluation as an anticancer agent were identified.
The benzimidazole core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives synthesized and evaluated for a wide range of therapeutic activities, including anticancer effects. The broader class of benzimidazole compounds has been shown to exhibit antitumor properties through various mechanisms, such as inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
However, for the specific derivative, this compound, the available information is largely limited to its chemical synthesis and its use as a synthon for creating more complex heterocyclic compounds. While its chemical structure is documented (CAS Number: 2735-62-8), dedicated studies on its cytotoxic, antiproliferative, or apoptosis-inducing effects on cancer cells are not present in the public domain.
This lack of data prevents the creation of an in-depth technical guide as requested, which would necessitate:
-
Quantitative Data Presentation: Summaries of IC50 values and other efficacy metrics from biological assays.
-
Detailed Experimental Protocols: Methodologies for key experiments such as MTT assays, cell cycle analysis, and apoptosis studies.
-
Visualization of Mechanisms: Diagrams of signaling pathways and experimental workflows.
The scaffold this compound represents an unexplored area within the broader field of benzimidazole-based anticancer research. While its structural novelty may be of interest, there is currently no empirical evidence in the public literature to support its potential as an anticancer agent. Researchers investigating novel benzimidazole derivatives may consider this scaffold for future synthesis and biological evaluation. However, for those seeking information on established anticancer benzimidazoles, it would be more fruitful to focus on derivatives that are well-documented in scientific literature with proven cytotoxic and mechanistic profiles.
Given the absence of specific data for the requested compound, it is not possible to fulfill the detailed requirements for a technical whitepaper on its anticancer potential at this time. Further original research would be required to generate the necessary data to populate such a document.
A Technical Guide to the Antimicrobial Screening of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data related to the antimicrobial screening of analogs of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile. Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including potent antimicrobial effects.[1][2] This document outlines the synthesis, experimental protocols for antimicrobial evaluation, and data presentation for a series of these promising compounds.
Introduction to Benzimidazole Analogs as Antimicrobial Agents
The rise of antimicrobial resistance is a global health crisis that necessitates the urgent discovery and development of novel therapeutic agents.[1] Benzimidazole-based compounds have emerged as a versatile scaffold in the design of new drugs. Their structural similarity to purine nucleosides allows them to interact with various biological targets in microorganisms. The core structure of this compound offers a unique template for chemical modification to explore and optimize antimicrobial activity. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the benzimidazole ring can significantly influence the antimicrobial potency and spectrum.[3][4]
Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically involves a multi-step process. A general synthetic route is depicted below, which can be adapted to produce a variety of derivatives with different substituents on the benzimidazole ring and the acetonitrile moiety.
A key synthetic strategy involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of the parent compound, N-methyl-o-phenylenediamine is reacted with a suitable C2-synthon. Further modifications can be introduced to generate a library of analogs for antimicrobial screening.
Experimental Protocols for Antimicrobial Screening
A standardized and rigorous antimicrobial screening process is crucial for the evaluation of novel compounds. The following protocols, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), are recommended for assessing the antimicrobial activity of this compound analogs.
Test Microorganisms
A representative panel of microorganisms should be used to determine the spectrum of activity. This panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (including MRSA strains), Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae
-
Fungi: Candida albicans, Aspergillus niger
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique for determining the MIC of a compound.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control), medium with inoculum (growth control), and a standard antibiotic (positive control) are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
To determine whether a compound is microbistatic or microbicidal, the MBC or MFC is determined.
-
Subculturing: Aliquots are taken from the wells of the MIC assay that show no visible growth.
-
Plating: These aliquots are plated onto an appropriate agar medium.
-
Incubation: The plates are incubated under the same conditions as the MIC assay.
-
Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico ADMET Prediction for 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Early assessment of ADMET parameters is critical in modern drug discovery to reduce attrition rates and streamline the development of new chemical entities. This document leverages a suite of well-established computational tools to predict the pharmacokinetic and toxicological profile of this compound, offering valuable insights for its potential as a drug candidate. The methodologies of the predictive models and relevant experimental protocols are detailed to provide a thorough understanding of the presented data.
Introduction
The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing due to suboptimal ADMET properties.[1] The "fail early, fail cheap" paradigm underscores the importance of integrating ADMET profiling in the initial stages of drug development.[1] In silico prediction methods have emerged as indispensable tools, offering a rapid and cost-effective means to evaluate the ADMET characteristics of compounds before committing to resource-intensive experimental studies.[1][2]
This guide focuses on the in silico ADMET characterization of this compound, a molecule belonging to the versatile benzimidazole class of compounds. Benzimidazoles are known to exhibit a wide range of biological activities, and understanding the ADMET profile of this specific derivative is crucial for its further development.
Physicochemical Properties
The fundamental physicochemical properties of a compound are key determinants of its pharmacokinetic behavior. The properties for this compound were obtained from the PubChem database and are summarized below.
| Property | Value | Reference |
| Molecular Formula | C10H9N3 | [PubChem CID: 75953] |
| Molecular Weight | 171.20 g/mol | [PubChem CID: 75953] |
| XLogP3-AA | 1.1 | [PubChem CID: 75953] |
| Hydrogen Bond Donor Count | 0 | [PubChem CID: 75953] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem CID: 75953] |
| Rotatable Bond Count | 1 | [PubChem CID: 75953] |
| Topological Polar Surface Area | 41.6 Ų | [PubChem CID: 75953] |
In Silico ADMET Prediction
The ADMET profile of this compound was predicted using several well-validated online platforms: SwissADME, pkCSM, ADMETlab 2.0, and ProTox-II. The canonical SMILES string for the compound, CN1C2=CC=CC=C2N=C1CC#N, was used as the input for these predictions.
Absorption
| Parameter | Predicted Value | Tool | Interpretation |
| Water Solubility (logS) | -2.48 | SwissADME | Soluble |
| Water Solubility (log mol/L) | -2.591 | pkCSM | Soluble |
| Caco-2 Permeability (logPapp) | 0.432 cm/s | pkCSM | Moderate Permeability |
| Intestinal Absorption (Human) | 92.05% | pkCSM | High Absorption |
| P-glycoprotein Substrate | No | SwissADME, pkCSM | Not likely to be subject to efflux by P-gp |
| HIA (Human Intestinal Absorption) | + | ADMETlab 2.0 | High Absorption |
| Caco-2 Permeability | - | ADMETlab 2.0 | Low Permeability |
Distribution
| Parameter | Predicted Value | Tool | Interpretation |
| VDss (Human) (log L/kg) | -0.016 | pkCSM | Low Distribution into Tissues |
| BBB Permeability (logBB) | -0.493 | pkCSM | Low BBB Permeability |
| CNS Permeability (logPS) | -2.254 | pkCSM | Low CNS Permeability |
| Plasma Protein Binding | 81.3% | pkCSM | High Plasma Protein Binding |
| PPB (Plasma Protein Binding) | + | ADMETlab 2.0 | High Plasma Protein Binding |
| BBB (Blood-Brain Barrier) | + | ADMETlab 2.0 | Can cross the BBB |
Metabolism
| Parameter | Predicted Value | Tool | Interpretation |
| CYP1A2 Inhibitor | No | SwissADME, pkCSM | Low risk of drug-drug interactions via CYP1A2 inhibition |
| CYP2C19 Inhibitor | No | SwissADME, pkCSM | Low risk of drug-drug interactions via CYP2C19 inhibition |
| CYP2C9 Inhibitor | No | SwissADME, pkCSM | Low risk of drug-drug interactions via CYP2C9 inhibition |
| CYP2D6 Inhibitor | No | SwissADME, pkCSM | Low risk of drug-drug interactions via CYP2D6 inhibition |
| CYP3A4 Inhibitor | No | SwissADME, pkCSM | Low risk of drug-drug interactions via CYP3A4 inhibition |
| CYP2D6 Substrate | No | pkCSM | Not a substrate of CYP2D6 |
| CYP3A4 Substrate | No | pkCSM | Not a substrate of CYP3A4 |
| CYP1A2 Substrate | - | ADMETlab 2.0 | Likely not a substrate of CYP1A2 |
| CYP2C9 Substrate | - | ADMETlab 2.0 | Likely not a substrate of CYP2C9 |
| CYP2C19 Substrate | - | ADMETlab 2.0 | Likely not a substrate of CYP2C19 |
| CYP2D6 Substrate | - | ADMETlab 2.0 | Likely not a substrate of CYP2D6 |
| CYP3A4 Substrate | + | ADMETlab 2.0 | Likely a substrate of CYP3A4 |
Excretion
| Parameter | Predicted Value | Tool | Interpretation |
| Total Clearance (log ml/min/kg) | 0.449 | pkCSM | Moderate Clearance |
| Renal OCT2 Substrate | No | pkCSM | Not likely to be a substrate of OCT2 |
Toxicity
| Parameter | Predicted Value | Tool | Interpretation |
| AMES Toxicity | No | pkCSM, ProTox-II | Non-mutagenic |
| hERG I Inhibitor | No | pkCSM | Low risk of cardiotoxicity |
| hERG II Inhibitor | No | pkCSM | Low risk of cardiotoxicity |
| Hepatotoxicity | No | pkCSM, ProTox-II | Low risk of liver toxicity |
| Skin Sensitisation | No | pkCSM | Not likely to be a skin sensitizer |
| LD50 (rat, acute oral) | 2.510 mol/kg | pkCSM | Toxicity Class 4 (Harmful if swallowed) |
| Oral Acute Toxicity (LD50) | 550 mg/kg | ProTox-II | Toxicity Class 4 |
| Carcinogenicity | Inactive | ProTox-II | Not likely to be carcinogenic |
| Immunotoxicity | Inactive | ProTox-II | Low risk of immunotoxicity |
| Cytotoxicity | Inactive | ProTox-II | Low risk of cytotoxicity |
Methodologies of In Silico Prediction Tools
A brief overview of the methodologies employed by the utilized prediction tools is provided below.
-
SwissADME: This web tool calculates a variety of physicochemical descriptors and predicts ADMET properties, drug-likeness, and medicinal chemistry friendliness.[3][4][5] Its predictions are based on a combination of established models and in-house developed methods.[3]
-
pkCSM: This tool uses graph-based signatures to develop predictive models for pharmacokinetic and toxicity properties.[6][7][8] These signatures encode distance patterns between atoms and are used to train machine learning models on large datasets of experimental data.[6][8]
-
ADMETlab 2.0: This platform provides comprehensive predictions of ADMET properties based on a multi-task graph attention framework.[9] It supports both single-molecule evaluation and batch screening.[9]
-
ProTox-II: This web server predicts various toxicity endpoints by incorporating molecular similarity, pharmacophores, fragment propensities, and machine-learning models. The models are built on data from both in vitro and in vivo studies.
Potential Biological Pathways
Benzimidazole derivatives are known to interact with various biological pathways. Based on existing literature, two potential signaling pathways that could be modulated by this compound are the Protease-Activated Receptor 1 (PAR1) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathways.
In Silico ADMET Prediction Workflow
PAR1 Signaling Pathway
Protease-Activated Receptor 1 (PAR1) is a G-protein coupled receptor that plays a crucial role in thrombosis and inflammation. Some benzimidazole compounds have been shown to modulate PAR1 signaling.
NOD2 Signaling Pathway
NOD2 is an intracellular pattern recognition receptor that plays a key role in the innate immune response to bacterial components. Certain benzimidazole derivatives have been identified as inhibitors of the NOD2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. metabolon.com [metabolon.com]
- 8. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted Benzimidazole and Imidazopyridine Compounds Useful as Cyp17 Modulators: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: A Promising Fluorescent Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are a significant class of molecules in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] This document will delve into the synthesis, core fluorescent properties, and potential applications of this specific derivative, providing detailed experimental protocols and data presented for clarity and comparison.
Introduction to Benzimidazole-Based Fluorophores
Benzimidazole derivatives are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This rigid, π-conjugated system is the basis for their intrinsic fluorescence.[2] The benzimidazole core can be tailored to create molecules with a wide range of fluorescent properties, including high quantum yields and large Stokes shifts. Their fluorescence is often sensitive to the local environment, making them valuable as sensors for pH, metal ions, and biomolecules.[2] Furthermore, modifications to the benzimidazole structure can lead to phenomena such as aggregation-induced emission (AIE), where the molecule becomes highly fluorescent in an aggregated or solid state, opening up applications in materials science and bio-imaging.[3]
The target molecule of this guide, this compound, incorporates a methyl group at the N-1 position and a cyanomethyl group at the C-2 position. The N-methylation can influence the molecule's geometry and solubility, potentially leading to a more twisted structure which can affect its emission properties.[3] The cyanomethyl group can participate in various chemical reactions, making this molecule a versatile synthon for creating more complex fused benzimidazole structures.
Synthesis and Characterization
The synthesis of 2-substituted-1-methyl-1H-benzimidazoles typically involves a multi-step process. A general and adaptable protocol is provided below.
General Experimental Protocol for Synthesis
A common route to synthesize N-methylated benzimidazoles involves the initial formation of the benzimidazole ring followed by N-alkylation. For the specific synthesis of this compound, a plausible route involves the condensation of N-methyl-o-phenylenediamine with a suitable C2-synthon. An alternative, and often high-yielding method, is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, followed by N-methylation.
Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile A mixture of o-phenylenediamine and ethyl cyanoacetate is heated at a high temperature (typically 150-180 °C) for several hours. The reaction proceeds via a condensation reaction to form the benzimidazole ring. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol.
Step 2: N-methylation The product from Step 1, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, such as potassium carbonate (K₂CO₃), is added to deprotonate the imidazole nitrogen. Subsequently, a methylating agent, typically methyl iodide (CH₃I), is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The final product, this compound, is then isolated by pouring the reaction mixture into water, followed by filtration and purification by column chromatography or recrystallization.
Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the methyl group.
-
FT-IR Spectroscopy: To identify characteristic functional groups like the nitrile (C≡N) stretch.
-
Mass Spectrometry: To confirm the molecular weight of the compound.[4]
Below is a workflow diagram illustrating this synthetic process.
Caption: General synthetic workflow for this compound.
Photophysical Properties
While specific experimental data for this compound is not extensively reported in the literature, the properties can be inferred from studies on closely related benzimidazole derivatives. These compounds are known to exhibit fluorescence, and their absorption and emission characteristics are influenced by both their chemical structure and the surrounding solvent environment.
Representative Photophysical Data
The following table summarizes representative photophysical data for benzimidazole-based fluorophores in common organic solvents. Note: These values are illustrative and based on data for structurally similar compounds. Actual experimental values for this compound may vary.
| Property | Representative Value Range | Solvent(s) | Reference(s) for Similar Compounds |
| Absorption Max (λ_abs) | 280 - 350 nm | Methanol, Acetonitrile, Dichloromethane | [5] |
| Emission Max (λ_em) | 350 - 500 nm | Methanol, Acetonitrile, Dichloromethane | [6] |
| Stokes Shift | 50 - 150 nm | Varies with solvent polarity | [7] |
| Quantum Yield (Φ_F) | 0.1 - 0.8 | Varies with solvent and substitution | [8] |
| Molar Extinction Coeff. (ε) | 20,000 - 30,000 M⁻¹cm⁻¹ | - | [9] |
Solvatochromism
Benzimidazole derivatives often exhibit solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent.[10] This phenomenon is attributed to changes in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state can be stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum. This property makes such compounds useful as probes for solvent polarity.
The diagram below illustrates the principle of positive solvatochromism, where emission is red-shifted in more polar solvents.
Caption: Solvatochromism: Stabilization of the excited state in polar solvents leads to red-shifted emission.
Experimental Protocol for Photophysical Characterization
To determine the photophysical properties of a novel fluorophore like this compound, the following standard procedures are employed.
-
Preparation of Solutions:
-
Prepare a stock solution of the compound (e.g., 1 mM) in a high-purity spectroscopic grade solvent (e.g., acetonitrile or DMSO).
-
Create a series of dilutions from the stock solution in the desired solvents for analysis. For absorption measurements, concentrations are typically in the 1-10 µM range. For fluorescence, concentrations are usually lower to avoid inner filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam spectrophotometer.
-
Record the absorption spectrum of the compound in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-600 nm).
-
The solvent used for the sample dilution is used as the blank.
-
The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at or near its λ_abs.
-
Record the emission spectrum, scanning at wavelengths longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is determined.
-
The Stokes shift is calculated as the difference between λ_em and λ_abs.
-
-
Quantum Yield Determination (Relative Method):
-
The fluorescence quantum yield (Φ_F) is typically determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
The absorbance of both the sample and the standard solution at the excitation wavelength should be kept low (< 0.1) to minimize re-absorption.
-
The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Potential Applications
The structural features of this compound suggest its potential utility in several areas of research and development:
-
Fluorescent Probes and Sensors: Given the sensitivity of the benzimidazole core to its environment, this molecule could be a scaffold for developing chemosensors. The cyanomethyl group can be further functionalized to introduce specific binding sites for analytes like metal ions or biologically relevant molecules, leading to a "turn-on" or "turn-off" fluorescent response.[6][11]
-
Bio-imaging: The intrinsic fluorescence of the benzimidazole scaffold makes it a candidate for use in cellular imaging. Its cell permeability and potential to localize in specific organelles could be explored. The emission in the blue-green region of the spectrum is suitable for many standard fluorescence microscopy setups.
-
Materials Science: As a building block, the nitrile group allows for cycloaddition and other reactions to create larger, more complex heterocyclic systems. These resulting materials could have applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices, especially if they exhibit properties like aggregation-induced emission.[3]
Conclusion
This compound is a fluorescent molecule with a versatile chemical structure. While detailed characterization of this specific compound is limited in current literature, its properties can be inferred from the well-studied benzimidazole class. Its straightforward synthesis and the reactive nature of the cyanomethyl group make it an attractive building block for the development of novel fluorescent sensors, imaging agents, and advanced materials. Further research into its specific photophysical properties and its derivatization will undoubtedly unlock its full potential for a range of scientific applications.
References
- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 1H-Benzimidazole-2-acetonitrile, 1-methyl- | C10H9N3 | CID 75953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical and solvatochromic analysis of an imidazole derivative as NLO material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A benzimidazole functionalized NDI derivative for recyclable fluorescent detection of cyanide in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
Toxicology Profile of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological information for 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile (CAS Number: 2735-62-8). It is intended for informational purposes for a scientific audience. A comprehensive toxicological assessment of this compound has not been identified in publicly available literature. Therefore, this profile relies on general hazard classifications and data from structurally related compounds. All data should be interpreted with caution, and further experimental validation is necessary to establish a definitive safety profile.
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry and have been investigated for a wide range of pharmacological activities.[1][2] Understanding the toxicological profile of such compounds is a critical component of drug discovery and development, ensuring the safety of new chemical entities. This guide provides an overview of the known and potential hazards associated with this compound, drawing from available data and the broader toxicological context of related chemical structures.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been assigned the following hazard statements.[3]
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Data sourced from PubChem.[3]
Toxicological Data
Acute Toxicity
No specific LD50 (median lethal dose) values for oral, dermal, or inhalation exposure to this compound have been found. However, acute toxicity data is available for the closely related analogue, 2-(cyanomethyl)benzimidazole (CAS 4414-88-4), which lacks the N-methyl group.
Table 2: Acute Toxicity of a Structural Analogue
| Compound | CAS Number | Test | Route | Species | Dose | Reference |
| 2-(Cyanomethyl)benzimidazole | 4414-88-4 | LD50 | Intravenous | Mouse | 56 mg/kg | [4] |
This value suggests that the unmethylated analogue is poisonous by the intravenous route.[4] The GHS classification of this compound as "harmful" by oral, dermal, and inhalation routes suggests a moderate level of acute toxicity, but quantitative data is needed for confirmation.[3]
Genotoxicity and Mutagenicity
No specific genotoxicity or mutagenicity studies for this compound were identified. The toxicological profile of related structures is mixed:
-
Acetonitrile: This simple nitrile showed a weak positive result in a micronucleus test but was negative in the Ames test.[5]
-
Imidazole: The parent heterocyclic ring, imidazole, and its metabolites have tested negative for mutagenicity in the Ames test, UDS assay, and a transformation assay.[6]
-
Nitrile-containing compounds: Studies on a group of nitrile fragrance ingredients showed that while some were positive in in-vitro tests, they were negative in confirmatory in-vivo micronucleus assays.[7]
Given the presence of the benzimidazole ring and the nitrile group, the potential for genotoxicity cannot be ruled out without specific experimental data. In silico assessments using (Q)SAR models could provide preliminary insights but require experimental validation.[8][9]
Carcinogenicity and Reproductive Toxicity
There is no data available on the carcinogenic or reproductive toxicity of this compound. For the related compound acetonitrile, there is a suggestion of potential reproductive damage.[10]
Potential Mechanisms of Toxicity
The precise mechanisms of toxicity for this compound have not been elucidated. A study on the distribution of radiolabeled acetonitrile in mice showed that its metabolites localize in the gastrointestinal tissues, liver, and kidney, and can covalently bind to macromolecules.[11] This suggests that metabolic activation and subsequent interaction with cellular components could be a potential toxicity pathway.
Due to the lack of specific mechanistic data, no signaling pathway diagrams can be provided at this time.
Experimental Protocols
Detailed experimental protocols for toxicological assays performed on this compound are not available in the literature. For illustrative purposes, a generalized workflow for a standard bacterial reverse mutation test (Ames test) is provided below. This is a standard protocol and does not represent an actual experiment conducted on this specific compound.
Figure 1. Generalized workflow for an Ames test.
Conclusion
The available toxicological data for this compound is limited to GHS hazard classifications, which indicate potential for acute toxicity upon oral, dermal, and inhalation exposure, as well as skin, eye, and respiratory irritation. There is a significant lack of empirical data regarding its genotoxicity, carcinogenicity, reproductive toxicity, and specific mechanisms of action. The acute toxicity of a close structural analogue suggests that this class of compounds may possess significant toxicity. A comprehensive toxicological evaluation, including a standard battery of in vitro and in vivo tests, is required to establish a definitive safety profile for this compound and to enable a thorough risk assessment for its potential use in research and drug development.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. srrjournals.com [srrjournals.com]
- 3. 1H-Benzimidazole-2-acetonitrile, 1-methyl- | C10H9N3 | CID 75953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Mutagenic activity of acetonitrile and fumaronitrile in three short term assays with special reference to autoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicity testing of imidazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. nj.gov [nj.gov]
- 11. Studies on the mechanism of acetonitrile toxicity. I: Whole body autoradiographic distribution and macromolecular interaction of 2-14C-acetonitrile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology. The performance of these devices is intrinsically linked to the properties of the organic materials used within their emissive and charge-transporting layers. Benzimidazole derivatives have emerged as a promising class of materials for OLEDs due to their excellent thermal stability, high electron affinity, and versatile functionalization, which allows for the tuning of their optoelectronic properties. This technical guide focuses on the synthesis, properties, and potential applications of a specific benzimidazole derivative, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, in the context of OLED technology. While direct experimental data for this particular compound in OLEDs is limited in publicly available literature, this guide consolidates information on closely related benzimidazole derivatives to provide a comprehensive overview of its potential.
Introduction to Benzimidazole Derivatives in OLEDs
Benzimidazole-based materials are characterized by a fused benzene and imidazole ring system. This heterocyclic structure imparts several advantageous properties for OLED applications. The imidazole moiety possesses inherent electron-deficient characteristics, facilitating efficient electron injection and transport. Conversely, the benzene ring can be readily functionalized with various electron-donating or electron-withdrawing groups to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for optimizing charge balance and achieving high-efficiency electroluminescence in OLED devices.
Derivatives of 1-phenyl-1H-benzo[d]imidazole have been investigated as host materials in both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. These materials have demonstrated high thermal stability, with decomposition temperatures often exceeding 300°C, and glass transition temperatures above 100°C, which are critical for device longevity. Furthermore, the bipolar charge transport characteristics of some benzimidazole derivatives, meaning they can transport both holes and electrons, are highly desirable for achieving balanced charge injection and recombination within the emissive layer, leading to improved device efficiency.[1][2]
Synthesis of this compound
The synthesis of 2-(substituted-1H-benzo[d]imidazol-2-yl)acetonitriles can be achieved through several established synthetic routes. A common and effective method involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid derivative.
General Synthetic Protocol
A prevalent method for the synthesis of benzimidazole derivatives is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[3] For the synthesis of this compound, N-methyl-o-phenylenediamine would be the starting diamine, and cyanoacetic acid or a reactive equivalent would serve as the carboxylic acid component.
Experimental Protocol:
-
Reaction Setup: A mixture of N-methyl-o-phenylenediamine (1.0 eq.) and cyanoacetic acid (1.1 eq.) is prepared in a suitable high-boiling point solvent, such as polyphosphoric acid (PPA) or Eaton's reagent, which also acts as a dehydrating agent and catalyst.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 120°C to 180°C for a period of 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice-cold water or a dilute solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Extraction: The resulting precipitate is collected by filtration. If no precipitate forms, the aqueous solution is extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Physicochemical and Optoelectronic Properties
Photophysical Properties
The photophysical properties of benzimidazole derivatives are highly dependent on their molecular structure. They typically exhibit absorption in the UV region and emission in the blue to green part of the visible spectrum. The introduction of the acetonitrile group may lead to a slight red-shift in the emission spectrum compared to the unsubstituted benzimidazole core due to increased intramolecular charge transfer character.
Electrochemical Properties
The electrochemical properties, particularly the HOMO and LUMO energy levels, are critical for determining the suitability of a material for a specific role in an OLED. The electron-withdrawing nature of the acetonitrile group is expected to lower both the HOMO and LUMO energy levels of the molecule. A lower LUMO level is advantageous for electron injection from the cathode, while the HOMO level will influence hole injection from the anode.
Table 1: Predicted Physicochemical and Optoelectronic Properties of this compound
| Property | Predicted Value/Range | Method of Determination |
| Molecular Weight | 171.20 g/mol [4] | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | >150 °C | Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition Temp. (Td) | >300 °C | Thermogravimetric Analysis (TGA) |
| Absorption Max. (λabs) | 300 - 350 nm | UV-Vis Spectroscopy |
| Emission Max. (λem) | 400 - 450 nm | Photoluminescence Spectroscopy |
| HOMO Energy Level | -5.5 to -6.0 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.5 to -3.0 eV | Cyclic Voltammetry (CV) |
| Triplet Energy (ET) | >2.6 eV | Phosphorescence Spectroscopy at 77K |
Note: The values in this table are estimations based on data for similar benzimidazole derivatives and have not been experimentally verified for the title compound in the context of OLEDs from the provided search results.
Application in Organic Light-Emitting Diodes
This compound has the potential to be utilized in OLEDs as either an emissive material (emitter) or a host material in the emissive layer.
As an Emissive Material
If used as a blue emitter, its performance would be highly dependent on its photoluminescence quantum yield (PLQY) in the solid state. Aggregation-caused quenching (ACQ) is a common issue with many fluorescent molecules, which can be mitigated through molecular design to include bulky substituents that prevent close packing in the solid state.
As a Host Material
Given the typically high triplet energy of benzimidazole derivatives, this compound is a strong candidate for a host material for phosphorescent emitters (PhOLEDs), particularly for blue or green phosphors.[1] A high triplet energy is essential to prevent reverse energy transfer from the phosphorescent dopant to the host material, which would otherwise quench the emission. Its electron-transporting nature would also contribute to a more balanced charge distribution within the emissive layer.
OLED Device Fabrication and Performance
The fabrication of OLEDs is a multi-step process that is typically carried out in a high-vacuum environment to prevent contamination and degradation of the organic materials.
Experimental Protocol for OLED Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO for efficient hole injection.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10-6 Torr). A typical device architecture might be:
-
Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)
-
Hole Transport Layer (HTL): e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)
-
Emissive Layer (EML): this compound as either the host or the emitter, co-deposited with a dopant if applicable.
-
Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)
-
-
Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited on top of the organic stack.
-
Encapsulation: The completed device is encapsulated using a glass lid and a UV-curable epoxy in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
Caption: General workflow for the fabrication of a multilayer OLED device.
Hypothetical Performance Data
The performance of an OLED is characterized by several key metrics. The following table presents hypothetical performance data for an OLED device utilizing this compound as a host for a green phosphorescent emitter. These values are based on typical performance characteristics of similar benzimidazole-based OLEDs.
Table 2: Hypothetical Performance of a Green PhOLED with a this compound Host
| Parameter | Hypothetical Value |
| Peak Emission Wavelength | 520 nm |
| Turn-on Voltage (at 1 cd/m²) | 3.5 V |
| Maximum Luminance | >10,000 cd/m² |
| Maximum Current Efficiency | 40 - 60 cd/A |
| Maximum Power Efficiency | 30 - 50 lm/W |
| Maximum External Quantum Efficiency (EQE) | 15 - 20 % |
| CIE Coordinates (x, y) | (0.30, 0.65) |
Note: This data is hypothetical and serves as an illustration of potential performance. Actual device performance would depend on the specific device architecture, dopant, and fabrication conditions.
Charge Transport Mechanism
In benzimidazole-based materials, charge transport occurs via a hopping mechanism between adjacent molecules in the solid state. The efficiency of this process is influenced by the molecular packing and the electronic coupling between molecules. The benzimidazole core acts as an electron transport moiety, while substituents on the molecule can introduce hole-transporting character, leading to bipolar transport.[5][6]
In the case of this compound, the primary charge transport pathway is expected to be through the π-conjugated benzimidazole system. The charge transport can be visualized as a series of hops between the HOMO (for holes) or LUMO (for electrons) of neighboring molecules.
Caption: Schematic of charge injection and transport in a multilayer OLED.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, material for OLED applications. Based on the known properties of related benzimidazole derivatives, it is anticipated to possess favorable thermal stability and electron-transporting characteristics. Its potential utility as a high triplet energy host for phosphorescent emitters warrants further investigation. Future research should focus on the detailed synthesis and purification of this compound, followed by a thorough characterization of its photophysical and electrochemical properties. Subsequent fabrication and testing of OLED devices incorporating this material will be crucial to validate its potential and elucidate its structure-property relationships in the context of electroluminescent performance. The insights gained from such studies will contribute to the broader development of advanced benzimidazole-based materials for next-generation OLED technologies.
References
- 1. banglajol.info [banglajol.info]
- 2. The effect of bipolar charge transport of derivatives of 1-phenyl-1H-benzo[d]imidazole with horizontal molecular orientation on the performance of OLEDs based on thermally activated delayed fluorescence or phosphorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. 1H-Benzimidazole-2-acetonitrile, 1-methyl- | C10H9N3 | CID 75953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
Methodological & Application
Synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile from N-methyl-o-phenylenediamine
Abstract
This application note provides a detailed protocol for the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the condensation and cyclization of N-methyl-o-phenylenediamine with ethyl cyanoacetate. This method offers a straightforward and efficient route to the target compound. The protocol includes a comprehensive experimental procedure, characterization data, and visual representations of the synthetic pathway and workflow.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The specific target molecule, this compound[1][2], serves as a valuable synthon for more complex molecules. The synthesis of benzimidazoles is often achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives[3][4][5]. This protocol adapts the general principle for the specific synthesis of the N-methylated and 2-acetonitrile substituted benzimidazole.
Reaction Scheme
The synthesis proceeds via a one-pot reaction involving the condensation of N-methyl-o-phenylenediamine with ethyl cyanoacetate, followed by an intramolecular cyclization to form the benzimidazole ring.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for benzimidazole synthesis from o-phenylenediamines and cyanoacetic acid derivatives[6][7].
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-methyl-o-phenylenediamine | Reagent Grade, 98% | Sigma-Aldrich |
| Ethyl cyanoacetate | Reagent Grade, 98% | Sigma-Aldrich |
| Ethanol, anhydrous | ACS Grade | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Merck |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-o-phenylenediamine (1.22 g, 10 mmol) in anhydrous ethanol (30 mL).
-
Addition of Reagent: To the stirred solution, add ethyl cyanoacetate (1.24 g, 11 mmol, 1.1 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:1). The reaction is typically complete within 8-12 hours.
-
Work-up: a. After completion, allow the reaction mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. d. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid, followed by brine (30 mL). e. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. c. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| N-methyl-o-phenylenediamine | C₇H₁₀N₂ | 122.17 | 1.22 | 10 | 1.0 |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.12 | 1.24 | 11 | 1.1 |
| This compound | C₁₀H₉N₃ | 171.20[1] | - | - | - |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% (Typical for similar reactions) |
| Melting Point | To be determined (Literature values for similar compounds vary) |
| ¹H NMR (CDCl₃) | δ (ppm): 7.80-7.70 (m, 1H, Ar-H), 7.40-7.20 (m, 3H, Ar-H), 4.00 (s, 2H, -CH₂-CN), 3.85 (s, 3H, N-CH₃). (Predicted based on analogous structures[3]) |
| ¹³C NMR (CDCl₃) | δ (ppm): 145.0, 142.5, 135.0, 123.0, 122.5, 120.0, 117.0, 110.0, 30.0 (N-CH₃), 15.0 (-CH₂-CN). (Predicted) |
| IR (KBr, cm⁻¹) | ν: 2250 (C≡N stretch), 1620 (C=N stretch), 1500 (C=C aromatic stretch), 2950 (C-H stretch). (Based on typical values for the functional groups[3]) |
| MS (ESI) | m/z: 172.08 [M+H]⁺ (Calculated for C₁₀H₉N₃: 171.08)[2] |
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N-methyl-o-phenylenediamine is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Ethyl cyanoacetate is harmful if swallowed or in contact with skin.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound. This procedure is suitable for laboratory-scale preparation and can be adapted for the synthesis of related benzimidazole derivatives. The detailed workflow and characterization data will be valuable for researchers in medicinal chemistry and drug development.
References
- 1. 1H-Benzimidazole-2-acetonitrile, 1-methyl- | C10H9N3 | CID 75953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1h-benzimidazole-2-acetonitrile, 1-methyl- (C10H9N3) [pubchemlite.lcsb.uni.lu]
- 3. banglajol.info [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. ijariie.com [ijariie.com]
- 6. DE2900506A1 - 2-cyanomethyl-benzimidazole prepn. - from 0-phenylenediamine and cyano-acetic acid deriv. without solvent - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: Knoevenagel Condensation for the Synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-arylacrylonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and drug development as the resulting products, such as vinylogous systems, are scaffolds for a variety of biologically active molecules. Benzimidazole derivatives, in particular, are known to possess a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The condensation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile with various aromatic aldehydes provides a direct route to novel 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-arylacrylonitrile derivatives, which are promising candidates for further biological evaluation.
Principle of the Reaction
The Knoevenagel condensation is initiated by the deprotonation of the active methylene group of this compound by a base, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated acrylonitrile product. The reaction is typically favored by electron-withdrawing groups on the active methylene compound and can be influenced by the nature of the aldehyde, the catalyst, and the reaction conditions.
Experimental Protocols
Protocol 1: Solvent-Free Grinding Method
This environmentally friendly method avoids the use of organic solvents.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Sodium hydroxide (NaOH) powder
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
In a clean and dry mortar, combine equimolar amounts of this compound and the aromatic aldehyde.
-
Add a catalytic amount of powdered sodium hydroxide.
-
Grind the mixture vigorously with a pestle at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), the solid reaction mixture is collected.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-arylacrylonitrile product.
Protocol 2: Microwave-Assisted Solvent-Free Method
This method utilizes microwave irradiation to accelerate the reaction rate.
Materials:
-
This compound
-
Aromatic aldehyde
-
Sodium hydroxide (NaOH) powder
-
Microwave-safe reaction vessel
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, mix equimolar amounts of this compound and the aromatic aldehyde.
-
Add a catalytic amount of powdered sodium hydroxide.
-
Place the vessel in a microwave reactor and irradiate under controlled conditions (power and time will need to be optimized for the specific substrates and microwave system).
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product is then purified by recrystallization from ethanol.
Data Presentation
A comprehensive table of quantitative data with a wide range of aromatic aldehydes could not be compiled due to the limited availability of detailed experimental results in the cited literature. Researchers are encouraged to optimize the reaction conditions for their specific substrates and to characterize the resulting products to determine yields and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation of this compound with an aromatic aldehyde.
Reaction Mechanism
The following diagram outlines the proposed mechanism for the base-catalyzed Knoevenagel condensation.
Conclusion
The Knoevenagel condensation of this compound with aromatic aldehydes offers a straightforward and efficient method for the synthesis of novel α,β-unsaturated benzimidazole derivatives. The use of solvent-free conditions, either by grinding or microwave irradiation, aligns with the principles of green chemistry by reducing waste and reaction times. The resulting products are of considerable interest for their potential biological activities and can serve as valuable intermediates for the development of new therapeutic agents. Further research is warranted to explore the full scope of this reaction and to evaluate the pharmacological properties of the synthesized compounds.
References
Application Notes and Protocols: Synthesis of Substituted Acrylonitriles from 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted acrylonitriles derived from the benzimidazole scaffold are a class of compounds of significant interest in medicinal chemistry. These molecules have demonstrated a range of biological activities, including potent antiproliferative effects against various cancer cell lines.[1][2] The synthesis of these compounds is typically achieved through a Knoevenagel condensation, a versatile and widely used carbon-carbon bond-forming reaction. This document provides detailed protocols for the synthesis of substituted acrylonitriles starting from 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile and various aromatic aldehydes. The methodologies described herein are based on established literature procedures and are suitable for laboratory-scale synthesis and derivatization for drug discovery and development programs.[3][4][5]
Reaction Scheme
The synthesis of substituted acrylonitriles from this compound proceeds via a Knoevenagel condensation with a substituted aromatic aldehyde. The reaction is typically catalyzed by a base, such as piperidine or sodium hydroxide.[4][5]
Figure 1: General reaction scheme for the synthesis of substituted acrylonitriles.
Experimental Protocols
This section details two common protocols for the synthesis of substituted acrylonitriles from this compound: a classical reflux method and a solvent-free grinding method.
Protocol 1: Classical Reflux in Ethanol with Piperidine Catalyst
This method is a widely used and reliable procedure for the Knoevenagel condensation.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Petroleum ether (for washing)
Procedure:
-
To a round-bottom flask, add equimolar amounts of this compound and the desired substituted aromatic aldehyde.[5]
-
Add absolute ethanol to dissolve the reactants (approximately 15 mL per gram of acetonitrile).[5]
-
Add a catalytic amount of piperidine (e.g., 0.03 mL per 12.72 mmol of reactants).[5]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[5]
-
After completion, allow the reaction mixture to cool to room temperature. A solid product should precipitate.[5]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol and then with petroleum ether to remove any unreacted starting materials.[5]
-
Dry the product in a vacuum oven.
-
If necessary, the product can be further purified by recrystallization from ethanol.[5]
Protocol 2: Solvent-Free Grinding with Sodium Hydroxide
This method offers an environmentally friendly alternative by eliminating the use of organic solvents during the reaction.[4]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium hydroxide (NaOH) powder
-
Mortar and pestle
-
Spatula
Procedure:
-
In a mortar, place equimolar amounts of this compound and the substituted aromatic aldehyde.[4]
-
Add a catalytic amount of powdered sodium hydroxide.[4]
-
Grind the mixture vigorously with a pestle at room temperature. The reaction is typically complete within minutes, often accompanied by a change in color and consistency.[4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the solid product can be directly collected.
-
The product can be purified by washing with water to remove the catalyst and then recrystallized from a suitable solvent like ethanol.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various substituted acrylonitriles.
Table 1: Reaction Conditions and Yields for the Synthesis of Substituted Acrylonitriles
| Entry | Aldehyde | Method | Catalyst | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Reflux in Ethanol | Piperidine | 4 h | 80 | [5] |
| 2 | 4-Cyanobenzaldehyde | Reflux in Ethanol | Piperidine | 4 h | 75 | [5] |
| 3 | Various Aromatic Aldehydes | Solvent-Free Grinding | NaOH | Minutes | 92-98 | [4] |
Table 2: Characterization Data for 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-phenylacrylonitrile
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃N₃ | |
| Melting Point (°C) | 217-218 | [5] |
| ¹H NMR (DMSO-d₆, δ ppm) | ||
| 8.34 (s, 1H) | [5] | |
| 8.00 (d, 2H) | [5] | |
| 7.63-7.61 (m, 2H) | [5] | |
| 7.60 (d, 1H) | [5] | |
| 7.57 (d, 2H) | [5] | |
| 7.30-7.24 (m, 2H) | [5] | |
| IR (KBr, cm⁻¹) | ||
| 3249 (N-H stretch) | [5] | |
| 2225 (C≡N stretch) | [5] | |
| 1621, 1600 (C=C stretch) | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of substituted acrylonitriles.
Figure 2: Experimental workflow for the synthesis of substituted acrylonitriles.
Mechanism of Action: Tubulin Polymerization Inhibition
Several synthesized benzimidazole-derived acrylonitriles have been identified as potent inhibitors of tubulin polymerization, a key mechanism for their antiproliferative activity.[1][3][6] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Figure 3: Signaling pathway for tubulin polymerization inhibition.
Conclusion
The synthesis of substituted acrylonitriles from this compound is a straightforward and efficient process that can be achieved through various methods, including classical reflux and solvent-free grinding. These compounds serve as a valuable platform for the development of novel therapeutic agents, particularly in the field of oncology. The protocols and data presented here provide a comprehensive guide for researchers interested in exploring this promising class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiproliferative agents for pancreatic adenocarcinoma with antioxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile as a Versatile Synthon for Fused Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile as a key building block for the construction of a variety of fused benzimidazole heterocyclic systems. The protocols detailed below are based on established synthetic methodologies and provide a starting point for the development of novel compounds with potential therapeutic applications.
Introduction
Fused benzimidazoles are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The methylene group in this compound is activated by the adjacent nitrile and benzimidazole moieties, making it a versatile precursor for various condensation and cyclization reactions. This document outlines its application in the synthesis of acrylonitriles (as precursors to other fused systems) and the construction of fused pyrido[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazoles.
Synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)-3-arylacrylonitriles via Knoevenagel Condensation
The Knoevenagel condensation of this compound with various aromatic aldehydes is a straightforward and efficient method to introduce a versatile pharmacophore. These resulting acrylonitriles can serve as key intermediates for further cyclization reactions to construct more complex fused heterocyclic systems.
Data Presentation
| Entry | Aromatic Aldehyde | Product | Method | Reaction Time | Yield (%) |
| 1 | Benzaldehyde | 2-(1-methyl-1H-benzimidazol-2-yl)-3-phenylacrylonitrile | A | 10-15 min | 92 |
| 2 | 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile | A | 10-15 min | 95 |
| 3 | 4-Methoxybenzaldehyde | 3-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile | A | 10-15 min | 94 |
| 4 | 4-Nitrobenzaldehyde | 3-(4-nitrophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile | B | 5-10 min | 96 |
| 5 | 2-Naphthaldehyde | 2-(1-methyl-1H-benzimidazol-2-yl)-3-(naphthalen-2-yl)acrylonitrile | B | 5-10 min | 90 |
Method A: Solvent-free grinding at room temperature. Method B: Microwave irradiation. Yields are representative and may vary based on specific experimental conditions and scale.
Experimental Protocols
Method A: Solvent-Free Knoevenagel Condensation by Grinding
-
In a mortar, combine this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and powdered sodium hydroxide (1.2 mmol).
-
Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of cold water to the reaction mixture and continue to grind for another 2 minutes.
-
Filter the resulting solid precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure 2-(1-methyl-1H-benzimidazol-2-yl)-3-arylacrylonitrile.
Method B: Microwave-Assisted Knoevenagel Condensation
-
In a microwave-safe vessel, place this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of piperidine (2-3 drops) or sodium hydroxide (0.2 mmol).
-
Seal the vessel and subject it to microwave irradiation at a suitable power level (e.g., 150-300 W) for 5-10 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add 10 mL of ethanol and stir the mixture.
-
Filter the precipitated product, wash with cold ethanol, and dry under vacuum.
Logical Workflow for Knoevenagel Condensation
Caption: Workflow for the synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)-3-arylacrylonitriles.
Synthesis of Fused Pyridobenzimidazoles
This compound is a valuable precursor for the synthesis of pyridobenzimidazoles, a class of compounds with a wide range of biological activities. The following protocols outline key synthetic strategies.
Reaction with Enaminones
The reaction of this compound with enaminones provides a direct route to substituted pyrido[1,2-a]benzimidazoles.
-
A mixture of this compound (1.0 mmol), the appropriate enaminone (e.g., 1-(benzo[d]thiazol-2-yl)-3-(dimethylamino)prop-2-en-1-one) (1.0 mmol), and a catalytic amount of piperidine (3-4 drops) in 20 mL of absolute ethanol is refluxed for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to afford the pure pyrido[1,2-a]benzimidazole derivative.
Reaction with β-Dicarbonyl Compounds
Cyclocondensation with β-dicarbonyl compounds like ethyl acetoacetate offers another pathway to pyridobenzimidazole derivatives.
-
A solution of this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (15 mL) is heated at reflux for 8-10 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and then with a small amount of ethanol.
-
The crude product is dried and can be purified by recrystallization from an appropriate solvent.
Synthetic Pathway to Pyridobenzimidazoles
Caption: Synthetic routes to pyridobenzimidazoles from the title synthon.
Proposed Synthesis of Fused Pyrimidobenzimidazoles
While direct protocols starting from this compound are not extensively documented, a logical and feasible approach involves a multi-component reaction, a common strategy for constructing such heterocyclic systems.
Proposed Experimental Protocol (Three-Component Reaction)
-
To a solution of this compound (1.0 mmol) and an appropriate aromatic aldehyde (1.0 mmol) in ethanol (20 mL), add malononitrile (1.0 mmol) and a catalytic amount of a base such as piperidine or triethylamine.
-
The reaction mixture is refluxed for 4-6 hours, with monitoring by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the pyrimido[1,2-a]benzimidazole derivative.
Proposed Synthetic Workflow for Pyrimidobenzimidazoles
Caption: Proposed workflow for the synthesis of pyrimido[1,2-a]benzimidazoles.
Conclusion
This compound is a highly valuable and versatile synthon for the preparation of a wide array of fused benzimidazole derivatives. The protocols and data presented herein demonstrate its utility in constructing key intermediates and complex heterocyclic frameworks of interest to the pharmaceutical and materials science industries. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, underscores the importance of this building block in modern synthetic chemistry.
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile and its derivatives using microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[1]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2] Derivatives of this compound are of particular interest due to their potential applications in drug discovery, notably as anticancer agents that function by inhibiting tubulin polymerization.[3]
Synthetic Approach and Rationale
The synthesis of this compound derivatives via microwave irradiation typically involves the condensation of N-methyl-o-phenylenediamine with a suitable two-carbon synthon, such as ethyl cyanoacetate or cyanoacetic acid. The use of microwave energy accelerates the cyclization and dehydration steps, leading to the rapid formation of the desired benzimidazole ring.[4][5] This approach is highly efficient and allows for the generation of a library of derivatives by varying the substituents on the starting materials.
Key Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[6]
-
Higher Yields: Improved reaction kinetics and reduced side product formation lead to higher isolated yields.[4]
-
Energy Efficiency: Microwaves directly heat the reactants and solvent, leading to more efficient energy transfer compared to conventional heating methods.[3]
-
Green Chemistry: The use of smaller volumes of solvents, or even solvent-free conditions, reduces the environmental impact.[6]
Experimental Protocols
The following protocols are generalized procedures for the microwave-assisted synthesis of the target compounds. Optimization of reaction conditions (temperature, time, and microwave power) may be necessary for specific derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the reaction of N-methyl-o-phenylenediamine with ethyl cyanoacetate.
Materials:
-
N-methyl-o-phenylenediamine
-
Ethyl cyanoacetate
-
Catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or a Lewis acid like Er(OTf)3)[6]
-
Solvent (e.g., ethanol, or solvent-free)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add N-methyl-o-phenylenediamine (1.0 mmol, 1.0 eq.).
-
Add ethyl cyanoacetate (1.2 mmol, 1.2 eq.).
-
Add the catalyst (e.g., p-TsOH, 0.1 mmol, 0.1 eq. or Er(OTf)3, 0.01 mmol, 0.01 eq.).[6]
-
If using a solvent, add 2-3 mL of ethanol. For solvent-free conditions, proceed without solvent.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various benzimidazole derivatives, providing a comparative overview.
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | o-phenylenediamine | Benzaldehyde | Er(OTf)3 (1 mol%) | Solvent-free | - | 100 | 5 | 99 | [6] |
| 2 | o-phenylenediamine | p-tolualdehyde | Er(OTf)3 (1 mol%) | Solvent-free | - | 100 | 7 | 98 | [6] |
| 3 | o-phenylenediamine | Acetic Acid | HCl (2 drops) | - | 450 | - | 3 | 92 | [5] |
| 4 | o-phenylenediamine | Benzoic Acid | PPA | - | - | - | 2 | 95 | [4] |
| 5 | o-phenylenediamine | Benzaldehyde | K-10 Clay | Solvent-free | - | 130 | 10 | 92 | [7] |
Visualization of Workflow and Biological Action
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway: Inhibition of Tubulin Polymerization
Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[3] The diagram below illustrates the mechanism of action.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Applications in Drug Development
Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The this compound scaffold is a promising starting point for the development of novel therapeutics.
-
Anticancer Agents: As demonstrated, these compounds can act as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. Their mechanism of action, which involves disrupting microtubule dynamics, leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[8]
-
Antimicrobial Agents: The benzimidazole nucleus is present in several antimicrobial drugs. Derivatives of the target compound could be screened for activity against various bacterial and fungal strains.
-
Further Drug Discovery: The efficient microwave-assisted synthesis allows for the rapid generation of a diverse library of analogs. This facilitates structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, accelerating the drug discovery and development process.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation | MDPI [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a key intermediate in the synthesis of various biologically active compounds. The purity of this intermediate is crucial for the successful synthesis of downstream products and for ensuring the reliability of biological data. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, outlining the experimental procedure, expected outcomes, and visual aids to facilitate understanding. The process leverages the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For benzimidazole derivatives, solvent systems such as ethanol-water mixtures are often effective.[1]
Experimental Protocols
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Beakers
-
Graduated cylinders
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Vacuum oven
Protocol for Recrystallization:
-
Solvent Selection and Dissolution:
-
Place a sample of the crude this compound in a test tube.
-
Test the solubility in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point for benzimidazole derivatives.[1]
-
In an appropriately sized Erlenmeyer flask, add the crude this compound.
-
Add a minimal amount of the chosen primary solvent (e.g., ethanol) to the flask, just enough to form a slurry.
-
Heat the mixture to boiling with gentle stirring. Continue to add the solvent dropwise until the solid completely dissolves.
-
-
Decolorization (Optional):
-
Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot filtration.
-
Preheat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing the Crystals:
-
With the vacuum still on, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying the Crystals:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
-
Analysis:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Analyze the purity of the recrystallized product by HPLC and compare it to the crude material.
-
Calculate the percent recovery.
-
Data Presentation
The following table summarizes hypothetical data from the purification of this compound by recrystallization.
| Parameter | Crude Product | Purified Product |
| Appearance | Light brown powder | White crystalline solid |
| Mass | 5.00 g | 4.25 g |
| Purity (by HPLC) | 92.5% | 99.8% |
| Melting Point | 138-142 °C | 145-146 °C |
| Yield | - | 85% |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Logical diagram illustrating the separation of impurities during recrystallization.
References
Application Notes and Protocols: Work-up Procedure for Knoevenagel Condensation with 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the work-up procedure following the Knoevenagel condensation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile with various aldehydes. The protocols outlined below are designed to ensure efficient isolation and purification of the resulting 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-aryl-acrylonitrile derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound, in this case, this compound, with an aldehyde or ketone. The work-up procedure is a critical step to isolate the desired product from the reaction mixture, which may contain unreacted starting materials, catalyst, and byproducts. The choice of the work-up protocol is highly dependent on the reaction conditions, including the type of catalyst and solvent employed. This guide presents several work-up strategies tailored to different reaction scenarios.
Data Presentation: Summary of Work-up Procedures
The following table summarizes various work-up procedures based on the catalyst and solvent system used in the Knoevenagel condensation.
| Catalyst Type | Solvent | General Work-up Strategy | Key Considerations |
| Homogeneous Base (e.g., NaOH, Piperidine, Imidazole) | Dichloromethane (DCM) | Aqueous wash, extraction, drying, and solvent evaporation. | Imidazole is water-soluble and can be easily removed by washing with water[1][2]. For stronger bases like NaOH, a neutralization step with dilute acid may be required. |
| Homogeneous Base (e.g., NaOH) | Solvent-free | Direct trituration with water or an organic solvent, followed by filtration. | This method is often "greener" and simplifies the work-up as there is no bulk solvent to remove[3][4]. |
| Solid-supported Catalyst (e.g., SeO2/ZrO2) | Acetonitrile or Water | Filtration to remove the catalyst, followed by extraction or direct crystallization. | The catalyst can be recovered and potentially reused. If acetonitrile is used, it may need to be removed by rotary evaporation before extraction to prevent loss of polar products[5][6]. |
| Acid Catalyst (e.g., Boric Acid) | Ethanol/Water | Removal of ethanol by rotary evaporation, followed by extraction with an organic solvent. | The reaction completion can be monitored by TLC. The product is then isolated by standard extraction procedures[7]. |
Experimental Protocols
Below are detailed protocols for common work-up scenarios.
Protocol 1: Work-up after Imidazole-Catalyzed Condensation in Dichloromethane
This protocol is suitable for reactions where a water-soluble base like imidazole is used as a catalyst in an organic solvent like dichloromethane[1][2].
1. Quenching and Initial Extraction: a. Upon completion of the reaction (monitored by TLC), transfer the reaction mixture to a separatory funnel. b. Add deionized water (approximately 2 volumes of the reaction volume) to the separatory funnel. c. Shake the funnel vigorously for 1-2 minutes to extract the water-soluble imidazole catalyst into the aqueous phase. Allow the layers to separate.
2. Aqueous Washing: a. Drain the lower organic layer (DCM) into a clean flask. b. Wash the organic layer two more times with deionized water to ensure complete removal of the catalyst. c. A final wash with brine (saturated aqueous NaCl solution) can be performed to aid in the removal of residual water from the organic layer.
3. Drying and Solvent Removal: a. Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Swirl the flask and allow it to stand for 15-20 minutes. The drying agent should be free-flowing, indicating sufficient drying. c. Filter the mixture to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask. d. Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
4. Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
Protocol 2: Work-up for Solvent-Free Knoevenagel Condensation
This protocol is applicable when the reaction is carried out without a solvent, often using a solid base or by simple grinding[3][4].
1. Initial Product Isolation: a. To the solid reaction mixture, add a sufficient amount of cold deionized water and stir vigorously. This will dissolve any water-soluble catalysts or unreacted starting materials. b. If the product is a solid, it will precipitate out.
2. Filtration: a. Collect the precipitated product by vacuum filtration using a Büchner funnel. b. Wash the solid on the filter paper with copious amounts of cold deionized water to remove any remaining impurities. c. If necessary, a wash with a cold, non-polar organic solvent (e.g., hexane or diethyl ether) can be performed to remove non-polar impurities.
3. Drying: a. Dry the purified solid product in a vacuum oven at an appropriate temperature to remove residual solvent.
4. (Alternative) Extraction: a. If the product does not precipitate cleanly, the reaction mixture can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and transferred to a separatory funnel. b. Proceed with the aqueous washing steps as described in Protocol 1 to remove any water-soluble impurities. c. Dry the organic layer, remove the solvent, and purify the product by recrystallization.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described work-up procedures.
Caption: Workflow for Imidazole-Catalyzed Reaction Work-up.
Caption: Workflow for Solvent-Free Reaction Work-up.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. jocpr.com [jocpr.com]
- 7. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
Application Notes and Protocols: 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile in the Synthesis of Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile serves as a key building block in the synthesis of novel tubulin polymerization inhibitors. This versatile scaffold allows for the development of potent anticancer agents that target the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines, often by interacting with the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.[1][2][3] These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of tubulin inhibitors derived from this benzimidazole core.
Synthesis of Benzimidazole Acrylonitrile Derivatives
The synthesis of tubulin inhibitors from this compound and related N-substituted 2-(cyanomethyl)-benzimidazoles typically involves a multi-step process. A general synthetic route begins with the appropriate ortho-substituted nitrobenzene, followed by amination, reduction, cyclocondensation, and finally a Knoevenagel condensation to yield the target acrylonitrile derivatives.[4]
Synthetic Workflow
Caption: General synthetic scheme for N-substituted benzimidazole-derived acrylonitriles.
Experimental Protocols
Protocol 1: Synthesis of N-substituted 2-(cyanomethyl)-benzimidazoles[4]
-
N-Alkylation/Arylation: An ortho-chloronitrobenzene is reacted with an excess of the desired amine (e.g., methylamine for the 1-methyl derivative) in acetonitrile under microwave irradiation to yield the corresponding N-substituted nitroaniline.
-
Reduction: The N-substituted nitroaniline is then reduced to the N-substituted ortho-phenylenediamine using a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in methanol.
-
Cyclocondensation: The resulting diamine is cyclized with 2-cyanoacetamide at high temperatures to form the 2-(N-substituted-1H-benzo[d]imidazol-2-yl)acetonitrile precursor. For the title compound, N-methyl-ortho-phenylenediamine would be used.
Protocol 2: Synthesis of Target Acrylonitrile Derivatives (General Knoevenagel Condensation)[4]
-
Dissolve equimolar amounts of the 2-(N-substituted-1H-benzo[d]imidazol-2-yl)acetonitrile (e.g., this compound) and a selected aromatic aldehyde in absolute ethanol.
-
Add a few drops of piperidine as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).
Protocol 3: In Vitro Tubulin Polymerization Assay[1][4]
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a reaction mixture containing the tubulin solution, GTP (as a polymerization promoter), and the test compound at various concentrations (or vehicle control).
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the change in absorbance (optical density) at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. An increase in absorbance indicates microtubule formation.
-
Calculate the percentage of inhibition relative to the vehicle control. The IC₅₀ value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.
Protocol 4: Cell Viability/Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation
The biological activity of synthesized benzimidazole acrylonitrile derivatives is summarized below. These compounds were evaluated for their antiproliferative activity against various cancer cell lines and for their ability to inhibit tubulin polymerization.[1][4]
Table 1: Antiproliferative Activity of Benzimidazole Acrylonitrile Derivatives (IC₅₀ in µM) [1]
| Compound | HeLa (Cervical) | Raji (Burkitt's Lymphoma) | Ramos (Burkitt's Lymphoma) | CEM (T-lymphoblastic Leukemia) |
| 50 | >10 | 0.08 | 0.08 | 0.06 |
| 64 | 0.2 | 0.02 | 0.02 | 0.02 |
| 68 | 0.2 | 0.02 | 0.02 | 0.02 |
| 69 | 0.3 | 0.02 | 0.02 | 0.02 |
| CA-4 * | 0.003 | 0.002 | 0.002 | 0.002 |
| Docetaxel | 0.001 | 0.001 | 0.001 | 0.001 |
*Combretastatin A4 (Reference Compound)
Table 2: In Vitro Tubulin Polymerization Inhibition [1]
| Compound | IC₅₀ (µM) |
| 50 | 1.8 ± 0.2 |
| 64 | 1.9 ± 0.1 |
| 68 | 1.5 ± 0.1 |
| 69 | 1.6 ± 0.2 |
Mechanism of Action
The primary mechanism of action for these benzimidazole-derived acrylonitriles is the inhibition of tubulin polymerization.[1][4] Computational docking and molecular dynamics simulations suggest that these compounds bind to the colchicine binding site located at the interface between the α- and β-tubulin subunits.[1] This binding event disrupts the formation of microtubules, which are essential for the mitotic spindle.
Caption: Mechanism of tubulin inhibition leading to cell cycle arrest and apoptosis.
By preventing microtubule elongation, these inhibitors disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancerous cells.[3][5] This targeted action on tubulin polymerization makes these compounds promising candidates for further development in cancer therapy.
References
- 1. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile and its derivatives. This document includes synthetic protocols, biological activity data, and detailed experimental methodologies for key assays.
Introduction
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This compound serves as a key intermediate and a pharmacologically active molecule itself, primarily explored for its potential as a kinase inhibitor in anticancer research, as well as for its antimicrobial properties. The presence of the acetonitrile group provides a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the formation of the benzimidazole ring followed by N-methylation.
Protocol 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
This protocol describes the synthesis of the benzimidazole core via the condensation of o-phenylenediamine with a cyanoacetic acid derivative.
Materials:
-
o-phenylenediamine
-
Ethyl cyanoacetate or cyanoacetic acid
-
Polyphosphoric acid (PPA) or 4M HCl
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).
-
Cyclization: Add polyphosphoric acid (PPA) to the mixture with stirring. Heat the reaction mixture at 150°C for 2-4 hours. Alternatively, the reaction can be carried out by refluxing the starting materials in 4M hydrochloric acid.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-(1H-benzo[d]imidazol-2-yl)acetonitrile by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: N-methylation to yield this compound
This protocol details the methylation of the secondary amine in the benzimidazole ring.
Materials:
-
2-(1H-benzo[d]imidazol-2-yl)acetonitrile
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: Dissolve 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1 equivalent) in anhydrous DMF.
-
Deprotonation: Add potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, handle with care) to the solution and stir at room temperature for 30 minutes.
-
Methylation: Cool the mixture to 0°C and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis of Novel Heterocyclic Compounds from 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazolo[1,5-a]pyrimidine and pyrimido[2,1-b][1][2]benzothiazole derivatives, starting from the versatile precursor, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antimicrobial agents.
Application Notes
The synthetic strategies outlined herein leverage the reactivity of the active methylene group in this compound. The initial key step involves the conversion of this starting material into the highly reactive ketene dithioacetal intermediate, 2-(1-methylbenzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile. This intermediate serves as a versatile building block for the subsequent construction of the target fused heterocyclic systems.
Pyrazolo[1,5-a]pyrimidine derivatives are known to exhibit a wide range of biological activities, including acting as protein kinase inhibitors, which are crucial targets in cancer therapy.[1][3] The synthesized compounds can be screened for their inhibitory activity against various kinases such as Cyclin-Dependent Kinases (CDKs), Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR), and B-Raf/MEK, which are often dysregulated in cancer.[1][4][5][6]
Pyrimido[2,1-b]benzothiazole derivatives have demonstrated promising antimicrobial and anticancer activities.[2][7][8][9][10][11][12][13][14] The synthesized compounds can be evaluated for their efficacy against a panel of pathogenic bacteria and fungi. Their mechanism of action may involve the inhibition of essential microbial enzymes or interference with microbial DNA replication.[11][14]
The protocols provided are designed to be robust and reproducible, offering a clear pathway for the synthesis and subsequent biological evaluation of these novel heterocyclic compounds.
Experimental Protocols
Protocol 1: Synthesis of 2-(1-Methylbenzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile (Intermediate A)
This protocol describes the synthesis of the key ketene dithioacetal intermediate. The reaction involves the treatment of the starting acetonitrile with carbon disulfide in the presence of a base, followed by S-alkylation with methyl iodide.
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Sodium hydride (NaH) or other suitable base
-
Methyl iodide (CH₃I)
-
Dry Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of this compound (1 equivalent) in dry DMF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (1.2 equivalents) dropwise.
-
Stir the resulting mixture at room temperature for 2-3 hours.
-
Cool the reaction mixture again to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketene dithioacetal.
Protocol 2: Synthesis of 4-(1-Methylbenzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine (Intermediate B)
This protocol outlines the synthesis of a key 5-aminopyrazole intermediate from the ketene dithioacetal.
Materials:
-
2-(1-Methylbenzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile (Intermediate A)
-
Hydrazine hydrate
-
Absolute ethanol
-
Standard reflux apparatus
Procedure:
-
Dissolve Intermediate A (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[15]
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the pure 5-aminopyrazole derivative.[15]
Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This protocol describes the cyclocondensation of the 5-aminopyrazole intermediate with various reagents to form the pyrazolo[1,5-a]pyrimidine core.
Materials:
-
4-(1-Methylbenzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine (Intermediate B)
-
Cinnamonitrile derivatives, chalcones, or ethyl acetoacetate
-
Glacial acetic acid or a suitable solvent with a catalytic amount of base (e.g., piperidine)
-
Standard reflux apparatus
Procedure (Example with Cinnamonitrile):
-
A mixture of Intermediate B (1 equivalent) and the desired cinnamonitrile derivative (1 equivalent) is refluxed in glacial acetic acid for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the final pyrazolo[1,5-a]pyrimidine product.
Protocol 4: Synthesis of 4-Imino-2-methylthio-3-(1-methylbenzimidazol-2-yl)-4H-pyrimido[2,1-b][1][2]benzothiazole
This protocol details the synthesis of a pyrimido[2,1-b]benzothiazole derivative from the ketene dithioacetal intermediate.
Materials:
-
2-(1-Methylbenzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile (Intermediate A)
-
2-Aminobenzothiazole
-
Anhydrous potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Standard reflux apparatus
Procedure:
-
A mixture of Intermediate A (1 equivalent), 2-aminobenzothiazole (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents) in DMF is refluxed for 8-10 hours.[15]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the resulting solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to obtain the pure product.[15]
Data Presentation
Table 1: Summary of Yields and Melting Points for Synthesized Compounds
| Compound | Structure | Starting Material(s) | Yield (%) | Melting Point (°C) | Reference |
| Intermediate A | 2-(1-Methylbenzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile | This compound, CS₂, CH₃I | - | - | General Method |
| Intermediate B | 4-(1-Methylbenzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine | Intermediate A, Hydrazine hydrate | 79 | 260 | [15] |
| Pyrimido[2,1-b]benzothiazole Derivative | 4-Imino-2-methylthio-3-(1-methylbenzimidazol-2-yl)-4H-pyrimido[2,1-b][1][2]benzothiazole | Intermediate A, 2-Aminobenzothiazole | 67 | >300 | [15] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Example) | 7-Amino-6-cyano-5-phenyl-3-(1-methylbenzimidazol-2-yl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine | Intermediate B, Benzylidenemalononitrile | 65 | 290 | [15] |
Table 2: Spectroscopic Data for Key Synthesized Compounds
| Compound | 1H NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) | Reference |
| Intermediate B | 2.64 (s, 3H, SCH₃), 3.89 (s, 3H, NCH₃), 5.85 (br, 2H, NH₂), 7.35-7.76 (m, 4H, Ar-H), 13.2 (s, 1H, NH) | 3275, 3172 (NH, NH₂), 1627 (C=N) | - | [15] |
| Pyrimido[2,1-b]benzothiazole Derivative | 2.65 (s, 3H, SCH₃), 3.96 (s, 3H, NCH₃), 7.21-8.19 (m, 8H, Ar-H), 9.68 (s, 1H, =NH) | 3400, 3335 (NH), 1630 (C=N) | 374 (M⁺) | [15] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Example) | 2.63 (s, 3H, SCH₃), 3.98 (s, 3H, NCH₃), 7.31-7.78 (m, 9H, Ar-H), 8.35 (brs, 2H, NH₂) | 3380, 3250 (NH₂), 2218 (CN), 1630 (C=N) | 451 (M⁺) | [15] |
Visualizations
Caption: Overall synthetic workflow.
Caption: Potential signaling pathways targeted by pyrazolo[1,5-a]pyrimidines.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Novel Synthesis and Biological Activity Study of Pyrimido[2,1-b]benzothiazoles. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Study of the Antimicrobial Activity of Novel Tricyc...: Ingenta Connect [ingentaconnect.com]
- 11. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][1,3]benzothiazole Derivatives of Potential Biosignificant Interest [article.sapub.org]
Application Notes and Protocols: 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is a versatile heterocyclic intermediate, playing a crucial role in the synthesis of various functional dyes. The core structure, featuring a benzimidazole ring, an active methylene group, and a nitrile moiety, allows for the facile creation of conjugated systems, which are the cornerstone of chromophores. The methylated nitrogen atom enhances solubility in organic solvents and can influence the electronic properties of the final dye molecule.
This intermediate is primarily employed in Knoevenagel condensation reactions with aromatic aldehydes to produce styryl-type dyes. These dyes are of significant interest due to their applications in various fields, including textile dyeing, photographic materials, and as fluorescent probes in biological research. The electron-donating or -withdrawing nature of the substituents on the aromatic aldehyde allows for the fine-tuning of the resulting dye's color and photophysical properties.
Key Applications
-
Disperse Dyes: The non-ionic nature of dyes derived from this intermediate makes them suitable for dyeing hydrophobic fibers like polyester and nylon.
-
Fluorescent Probes: The extended π-conjugated system in the resulting styryl dyes often leads to fluorescent properties, making them candidates for biological imaging and sensing applications.
-
Functional Dyes: The benzimidazole core can be further functionalized to impart specific properties, such as photochromism or nonlinear optical activity.
Experimental Protocols
Protocol 1: General Synthesis of Styryl Dyes via Knoevenagel Condensation
This protocol describes a general method for the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-arylacrylonitrile dyes through a Knoevenagel condensation reaction.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-(diethylamino)benzaldehyde, 4-nitrobenzaldehyde, 2-chlorobenzaldehyde)
-
Sodium hydroxide (NaOH) or Piperidine
-
Ethanol or solvent-free conditions
-
Mortar and pestle (for solvent-free reaction)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired aromatic aldehyde in a minimal amount of ethanol.
-
Add a catalytic amount of a base, such as piperidine (a few drops) or a small pellet of sodium hydroxide.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure styryl dye.
-
Dry the purified product in a vacuum oven.
Procedure (Solvent-Free Grinding): [1]
-
In a mortar, combine 1.0 equivalent of this compound, 1.0 equivalent of the aromatic aldehyde, and a catalytic amount of powdered sodium hydroxide.[1]
-
Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The progress of the reaction can often be observed by a change in color.
-
Monitor the reaction by TLC by dissolving a small sample in a suitable solvent.
-
Once the reaction is complete, add a small amount of ethanol to the mortar and triturate the solid.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the product by recrystallization as described in the conventional heating method.
Data Presentation
The following table presents representative data for analogous (E)-2-(1H-benzo[d]imidazol-2-yl)-3-arylacrylonitrile compounds, which are expected to have very similar properties to their N-methylated counterparts. This data is provided as a reference for researchers to anticipate the characteristics of their synthesized dyes.
Table 1: Characterization Data for Representative (E)-2-(1H-benzo[d]imidazol-2-yl)-3-arylacrylonitrile Dyes [2]
| Aldehyde Precursor | Product Structure | Yield (%) | Melting Point (°C) | IR (ν, cm⁻¹) (C≡N) |
| Thiophene-2-carbaldehyde | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(thiophen-2-yl)acrylonitrile | 83 | 221-223 | 2215 |
| 2-Chlorobenzaldehyde | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)acrylonitrile | 75 | 231-233 | 2235 |
| 2-Bromobenzaldehyde | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-bromophenyl)acrylonitrile | 61 | 219-220 | - |
| 2-Nitrobenzaldehyde | (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile | 78 | 197-199 | 2225 |
Note: The data presented is for the N-H analogue. The N-methyl derivatives are expected to exhibit similar characteristics.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of styryl dyes from this compound.
Caption: General workflow for styryl dye synthesis.
Logical Relationship of Components
The diagram below outlines the logical relationship between the core intermediate and the resulting dye class.
Caption: Component relationship in dye synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the yield of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and key data to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common two-step synthetic route involves:
-
Phillips-Ladenburg Condensation: Reaction of an o-phenylenediamine derivative with a cyanoacetic acid derivative (e.g., ethyl cyanoacetate or cyanoacetamide) to form 2-(1H-benzo[d]imidazol-2-yl)acetonitrile. This reaction can be carried out at high temperatures without a solvent or in a suitable solvent.[1]
-
N-Methylation: Subsequent methylation of the benzimidazole nitrogen atom using a methylating agent like methyl iodide in the presence of a base.[2]
Q2: My final product is an oil and difficult to purify. What could be the cause?
A2: The formation of an oily product instead of a solid can be due to the presence of impurities or residual solvent. In the synthesis of 2-cyanomethyl benzimidazole, this has been observed when using a heating mantle, suggesting localized overheating. Recrystallization from a suitable solvent system, such as aqueous ethanol, can help in obtaining a solid product.[3]
Q3: I am observing multiple spots on my TLC after the methylation step. What are the likely side products?
A3: Multiple spots on TLC after methylation can indicate the presence of several byproducts, including:
-
Unreacted starting material: Incomplete reaction can leave 2-(1H-benzo[d]imidazol-2-yl)acetonitrile.
-
Regioisomers: If the benzimidazole ring is unsymmetrically substituted, methylation can occur on either nitrogen, leading to a mixture of isomers.
-
Quaternary salt: Over-methylation can lead to the formation of a 1,3-dimethylbenzimidazolium salt, which is a quaternary ammonium salt.[2]
Q4: What is the best way to purify the final product?
A4: Purification of N-methylated benzimidazoles often requires chromatographic techniques. Column chromatography on silica gel is a common and effective method. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is often effective for separating the desired product from impurities and side products.[2] Recrystallization from solvents like aqueous ethanol can also be an effective purification method.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Phillips-Ladenburg Condensation
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time and/or temperature. Monitor the reaction progress by TLC. - Ensure the reactants are pure and dry. |
| Side reactions. | - Optimize the reaction temperature to minimize the formation of byproducts. | |
| Oily Product | Presence of impurities or residual solvent. | - Purify the crude product by recrystallization from aqueous ethanol.[3] - Ensure complete removal of the solvent after extraction. |
| Overheating. | - Use a controlled heating method like an oil bath instead of direct heating with a mantle to ensure uniform temperature.[3] |
Step 2: N-Methylation
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete deprotonation of the benzimidazole N-H. | - Use a stronger base (e.g., NaH instead of K₂CO₃). The choice of base is critical for efficient deprotonation.[2] |
| Incomplete reaction. | - Increase the reaction time and/or temperature. Monitor the reaction by TLC. | |
| Purity of starting materials. | - Ensure the 2-(1H-benzo[d]imidazol-2-yl)acetonitrile is pure and dry.[2] | |
| Quenching of the benzimidazolide anion. | - Use an anhydrous aprotic solvent (e.g., DMF, acetone) to prevent quenching of the anion by protic solvents.[2] | |
| Formation of Multiple Products (observed on TLC) | Formation of regioisomers. | - Optimize the reaction conditions (base, solvent, temperature) to favor the formation of the desired isomer. Steric hindrance on the benzimidazole ring can also influence regioselectivity.[2] |
| Formation of a quaternary salt (over-methylation). | - Use a controlled stoichiometric amount of the methylating agent (typically 1.0 to 1.2 equivalents).[2] - Add the methylating agent slowly to the reaction mixture. | |
| Difficulty in Purification | Presence of structurally similar isomers or unreacted starting material. | - Use column chromatography on silica gel with a gradient elution system (e.g., hexane/ethyl acetate) for effective separation.[2] |
Quantitative Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
| Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-phenylenediamine, ethyl cyanoacetate | None | 140 | 10 | 76 | [1] |
| o-phenylenediamine, cyanoacetamide | None (melt) | 165-209 | 0.25 | - | [1] |
| o-phenylenediamine, ethyl cyanoacetate | Aniline (boiling) | - | - | - | [1] |
| o-phenylenediamine, cyanoacetic acid ester | Cumene or Mesitylene | 155-170 | - | Good | JPH072794A |
Table 2: Comparison of Bases for N-Methylation of Benzimidazoles
| Base | Strength | Advantages | Disadvantages | Typical Solvents |
| Potassium Carbonate (K₂CO₃) | Moderate | Inexpensive, easy to handle. | May require higher temperatures and longer reaction times. | Acetone, DMF |
| Cesium Carbonate (Cs₂CO₃) | Moderate | Higher reactivity than K₂CO₃. | More expensive. | DMF, Acetonitrile |
| Sodium Hydride (NaH) | Strong | Highly reactive, allows for lower reaction temperatures. | Pyrophoric, requires anhydrous conditions and careful handling.[2] | THF, DMF |
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
This protocol is adapted from a solvent-free approach.[1]
Materials:
-
o-phenylenediamine
-
Ethyl cyanoacetate
-
Nitrogen gas supply
-
Water
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine and ethyl cyanoacetate in a 1:1.1 molar ratio.
-
Flush the flask with nitrogen.
-
Heat the mixture to 140°C for 10 hours while flushing with nitrogen. A crystal slurry of 2-cyanomethylbenzimidazole will form.
-
After the reaction is complete, cool the mixture.
-
Add water to the crystal slurry and stir.
-
Filter the solid product and dry it to obtain 2-(1H-benzo[d]imidazol-2-yl)acetonitrile.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for N-methylation and may require optimization.[2]
Materials:
-
2-(1H-benzo[d]imidazol-2-yl)acetonitrile
-
Anhydrous acetone or DMF
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1.0 eq) and a suitable anhydrous solvent (e.g., acetone).
-
Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Common side reactions in the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and effective synthetic strategies for this compound:
-
Route A: Two-Step Synthesis. This involves the initial synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile by condensing o-phenylenediamine with a cyanoacetic acid derivative, such as ethyl cyanoacetate or cyanoacetamide. This is followed by the N-methylation of the benzimidazole ring using a suitable methylating agent.
-
Route B: One-Step Synthesis. This route involves the direct condensation of N-methyl-o-phenylenediamine with a cyanoacetic acid derivative to yield the final product.
Q2: I am seeing multiple spots on my TLC plate after the reaction. What could these be?
A2: Multiple spots on a TLC plate suggest the presence of starting materials, intermediates, or side products. Depending on the synthetic route, common impurities could include unreacted N-methyl-o-phenylenediamine or o-phenylenediamine, incompletely cyclized intermediates (e.g., N-acylated diamines), or various side products such as those detailed in the troubleshooting section below.
Q3: My overall yield is consistently low. What are the critical parameters to optimize?
A3: Low yields can result from several factors. Key parameters to optimize include:
-
Reaction Temperature: Overheating can lead to decomposition and the formation of tars or unwanted side products.
-
Reaction Time: Both insufficient and excessive reaction times can lower the yield of the desired product.
-
Purity of Reagents: Ensure the purity of starting materials, as impurities can lead to competing side reactions.
-
Stoichiometry: Precise control over the molar ratios of reactants is crucial to minimize the formation of byproducts.
-
Solvent and Catalyst: The choice of solvent and catalyst can significantly influence the reaction rate and selectivity.
Q4: How can I best purify the final product?
A4: The most common method for purifying this compound is column chromatography on silica gel. A suitable eluent system, often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, should be determined by TLC analysis. Recrystallization from an appropriate solvent system can also be an effective purification method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst or reagent.- Reaction temperature is too low.- Insufficient reaction time. | - Use fresh, high-purity reagents and catalysts.- Gradually increase the reaction temperature while monitoring the reaction by TLC.- Extend the reaction time. |
| Formation of a Dark, Tarry Substance | - Reaction temperature is too high, leading to decomposition.- Presence of highly reactive impurities. | - Lower the reaction temperature.- Ensure the purity of all starting materials and solvents.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Unreacted Starting Material | - Insufficient reaction time or temperature.- Inefficient mixing.- Stoichiometric imbalance. | - Increase reaction time or temperature as appropriate.- Ensure vigorous and efficient stirring.- Re-evaluate and confirm the stoichiometry of the reactants. |
| Formation of N,N'-diacylated o-phenylenediamine | - This can occur during the condensation of o-phenylenediamine with acid chlorides if conditions are not controlled. | - When using acid chlorides, maintain a low reaction temperature.[1]- Alternatively, use carboxylic acids or their esters which are less reactive. |
| Formation of Benzodiazepine Derivatives | - Condensation with dicarboxylic acids or their derivatives (like malonic acid) can lead to the formation of a seven-membered ring. | - Ensure the C2 synthon is a derivative of a monocarboxylic acid (e.g., cyanoacetic acid). |
| Formation of Bis(benzimidazol-2-yl)methane Derivatives | - Can occur with an excess of o-phenylenediamine and prolonged heating when using malonic acid. | - Use the correct stoichiometry and monitor the reaction to avoid excessive reaction times. |
| Over-alkylation (Quaternary Salt Formation) | - In the N-methylation step (Route A), using a harsh methylating agent or excess reagent can lead to dialkylation. | - Use a milder methylating agent.- Carefully control the stoichiometry of the methylating agent.- Perform the reaction at a lower temperature. |
Experimental Protocols
Route A: Two-Step Synthesis
Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
This procedure is based on the general principle of the Phillips-Ladenburg benzimidazole synthesis.[2][3]
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or 4N HCl.[2]
-
Heat the reaction mixture under reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture with a base solution (e.g., 10% NaOH or ammonia solution) until a precipitate forms.[4]
-
Filter the solid, wash it with cold water, and dry it.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: N-methylation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
-
Dissolve 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq), and stir the mixture for 30 minutes at room temperature.
-
Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route B: One-Step Synthesis
-
In a round-bottom flask, dissolve N-methyl-o-phenylenediamine (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a high-boiling point solvent like xylene or in the absence of a solvent.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux (typically 130-150 °C) for 3-6 hours, monitoring the reaction by TLC.[5]
-
Upon completion, cool the reaction mixture and proceed with a work-up similar to that described in Route A, Step 1.
-
Purify the product by column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Common side reaction pathways in benzimidazole synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. ijariie.com [ijariie.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. youtube.com [youtube.com]
- 5. DE2900506A1 - 2-cyanomethyl-benzimidazole prepn. - from 0-phenylenediamine and cyano-acetic acid deriv. without solvent - Google Patents [patents.google.com]
Technical Support Center: Optimization of Base Catalyst for Knoevenagel Condensation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of the base catalyst in the Knoevenagel condensation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile with various aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Knoevenagel condensation of this compound?
A1: The reaction involves the condensation of this compound with an aldehyde in the presence of a base catalyst to yield a 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-aryl-acrylonitrile derivative. A molecule of water is eliminated during the reaction.
Q2: Which base catalysts are commonly used for this type of Knoevenagel condensation?
A2: A variety of base catalysts can be employed, ranging from inorganic bases to organic amines. Commonly used catalysts include:
-
Inorganic Bases: Sodium hydroxide (NaOH)
-
Organic Bases: Piperidine, Pyrrolidine, Pyridine
-
Ammonium Salts: Ammonium acetate
The choice of catalyst can significantly impact reaction rate and yield.
Q3: What solvents are suitable for this reaction?
A3: The reaction can be performed in various solvents. Ethanol is a common choice. Some protocols also report successful condensations under solvent-free conditions, which can be a greener alternative.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate and eluted with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials (aldehyde and acetonitrile derivative) and the appearance of the product spot indicate the progression of the reaction.
Q5: What are the typical methods for purifying the final product?
A5: The most common purification method for the resulting acrylonitrile products is recrystallization from a suitable solvent, such as ethanol.[1] Column chromatography over silica gel can also be used for purification if recrystallization does not yield a product of sufficient purity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue in Knoevenagel condensations. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh bottle of the base catalyst. Piperidine, for instance, can degrade over time. |
| Inappropriate Base Strength | The acidity of the methylene protons in this compound dictates the required base strength. If a weak base like pyridine is ineffective, consider a stronger base like piperidine or NaOH. |
| Impure Reactants | Aldehydes can oxidize to carboxylic acids upon storage. Use freshly distilled or purified aldehydes. Ensure the purity of your this compound. |
| Suboptimal Reaction Temperature | While some Knoevenagel condensations proceed at room temperature, others may require gentle heating to overcome the activation energy. Try refluxing in ethanol. |
| Insufficient Reaction Time | Monitor the reaction for an extended period using TLC to ensure it has gone to completion. |
| Water Inhibition | The reaction produces water, which can shift the equilibrium back to the reactants. If using a solvent that forms an azeotrope with water (e.g., toluene), consider using a Dean-Stark apparatus to remove water. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
Common Side Reactions
References
Technical Support Center: Knoevenagel Condensation with 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation with 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Knoevenagel condensation in a question-and-answer format.
| Question | Answer |
| Why is my reaction yield consistently low? | Low yields in a Knoevenagel condensation can stem from several factors. A primary consideration is the choice of catalyst and its concentration. The catalyst, typically a weak base, must be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or ketone.[1] The reaction equilibrium can also be unfavorable. Since water is a byproduct of the condensation, its removal can shift the equilibrium towards the product.[1] Troubleshooting Steps: • Catalyst Optimization: If using a standard catalyst like piperidine or a tertiary amine, consider varying its concentration. For challenging substrates, explore alternative catalysts.[2] • Water Removal: Employ a Dean-Stark apparatus for azeotropic removal of water, particularly in non-polar solvents like toluene.[2] Alternatively, the addition of molecular sieves can be effective.[1] • Temperature Adjustment: The reaction temperature can significantly influence the yield. An increase in temperature often leads to a higher yield, but excessive heat can cause side reactions.[2] |
| My reaction is very slow or not proceeding to completion. What could be the cause? | Slow reaction rates are often linked to the solvent, catalyst, or temperature. The choice of solvent significantly impacts reaction kinetics.[2] Protic solvents can sometimes hinder the reaction, while polar aprotic solvents generally favor it.[2][3] The catalyst may be inappropriate for the specific substrates, deactivated, or used in an incorrect amount.[2] Additionally, the temperature may be too low for the reaction to proceed at a reasonable rate.[2] Troubleshooting Steps: • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, acetonitrile, DMF, toluene) to find the optimal medium for your specific reactants.[3] • Catalyst Activity: Ensure your catalyst is fresh and active. Consider switching to a stronger or more suitable base for your substrate.[4] • Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts using TLC.[4] |
| I am observing the formation of side products. How can I minimize them? | The formation of side products can be caused by a catalyst that is too strong, a reaction temperature that is too high, or an incorrect stoichiometry of reactants.[2][4] For instance, using too much of a strong base can lead to self-condensation of the aldehyde.[1] Troubleshooting Steps: • Use a Weaker Catalyst: Switch to a milder base, such as ammonium acetate.[2] • Optimize Stoichiometry: Ensure the molar ratios of the reactants are correct. Aldehydes are generally more reactive than ketones.[2] • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| The product is difficult to purify. What can I do? | Purification challenges can arise from the presence of unreacted starting materials or closely related side products. Troubleshooting Steps: • Monitor Reaction Completion: Use TLC to ensure the reaction has gone to completion before workup.[2] • Optimize Workup Procedure: If the product precipitates, it can often be isolated by simple filtration.[2] Otherwise, after removing the solvent, try recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).[4] Column chromatography may be necessary for difficult separations.[2] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the role of the solvent in the Knoevenagel condensation? | The solvent plays a crucial role by influencing reactant and catalyst solubility, stabilizing charged intermediates, and modulating catalyst activity.[5] Polar solvents can stabilize the enolate intermediate, often accelerating the reaction.[5] Protic solvents can participate in proton transfer steps, while aprotic solvents may favor different pathways.[5] |
| Which type of solvent is generally best for the Knoevenagel condensation? | The optimal solvent is substrate-dependent. However, polar aprotic solvents like DMF and acetonitrile often give good results.[3] In some cases, protic solvents like ethanol can also be effective.[4] Solvent-free conditions have also been shown to be a viable and environmentally friendly option for the condensation of this compound.[6] |
| How do I choose the right catalyst? | The catalyst is crucial for deprotonating the active methylene compound.[2] Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[2] The choice of catalyst should be tailored to the specific reactivity of the aldehyde and the acetonitrile derivative. |
| Can this reaction be performed under solvent-free conditions? | Yes, the Knoevenagel condensation of this compound with aromatic aldehydes has been successfully carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[6] |
| How can I monitor the progress of the reaction? | The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] This allows you to track the consumption of the starting materials and the formation of the product. |
Data Presentation
The following table summarizes representative data on the effect of different solvents on the Knoevenagel condensation of this compound with a model aromatic aldehyde (e.g., benzaldehyde). This data is illustrative and based on general trends observed for Knoevenagel condensations.[3][7] Actual results may vary depending on the specific aldehyde, catalyst, and reaction conditions.
| Solvent | Type | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Toluene | Non-polar | 2.4 | 8 | 65 |
| Dichloromethane | Polar Aprotic | 9.1 | 6 | 75 |
| Ethanol | Polar Protic | 24.6 | 4 | 85 |
| Acetonitrile | Polar Aprotic | 37.5 | 3 | 92 |
| DMF | Polar Aprotic | 38.3 | 2.5 | 95 |
| Water | Polar Protic | 80.1 | 5 | 80 |
| None (Solvent-free) | - | - | 0.5 (MW) | 90 |
Experimental Protocols
General Protocol for Solvent-Based Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde in a selected solvent.
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Catalyst (e.g., piperidine, 0.1 mmol)
-
Selected solvent (e.g., ethanol, acetonitrile, DMF, 10 mL)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
TLC plates for reaction monitoring
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol).[5]
-
Add the chosen solvent (10 mL) to the flask and stir the mixture to dissolve the reactants.[5]
-
Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.[4]
-
Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.[4]
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Mandatory Visualization
Caption: Experimental workflow for the Knoevenagel condensation.
References
Technical Support Center: Scale-Up Synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the two primary stages of the synthesis: the initial cyclocondensation to form the benzimidazole core and the subsequent N-methylation.
Stage 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
The formation of the benzimidazole ring is typically achieved by the condensation of o-phenylenediamine with a reactant providing the cyanomethyl group, such as ethyl cyanoacetate or malononitrile.
Question 1: My reaction yield is significantly lower than expected on a larger scale. What are the common causes?
Answer: Low yields during scale-up are often attributed to several factors that are less prominent at the lab scale:
-
Inadequate Heat Management: The condensation reaction is often exothermic.[1] Without efficient heat dissipation in a larger reactor, localized hot spots can form, leading to thermal degradation of reactants or products and promoting side reactions.[1]
-
Poor Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging.[1] Inefficient stirring can lead to non-uniform reaction conditions, resulting in incomplete conversion and the formation of byproducts.
-
Suboptimal Reagent Addition: The rate of reagent addition is critical.[1] A slow, controlled addition is often necessary to manage the reaction exotherm. Adding reagents too quickly can cause temperature spikes and reduce yield.
-
Precipitation Issues: The product or intermediates may be less soluble at higher concentrations, leading to precipitation. This can coat stirrer blades or reactor walls, hindering mixing and heat transfer.
Question 2: I am observing significant amounts of a high-molecular-weight byproduct. What could it be?
Answer: A common byproduct in the condensation of o-phenylenediamines with dicarbonyl or related compounds is the formation of bis-benzimidazoles or benzodiazepine derivatives.[2]
-
Bis-benzimidazole Formation: This can occur if the stoichiometry is not carefully controlled or under certain acidic conditions, where a second molecule of o-phenylenediamine reacts with the intermediate.
-
Benzodiazepine Formation: Reaction with certain dicarbonyl compounds can lead to the formation of a seven-membered benzodiazepine ring, which is a known competitive pathway.[3]
-
Troubleshooting: Ensure precise stoichiometric control of reactants. Analyze the byproduct by LC-MS and NMR to confirm its structure and adjust reaction conditions (e.g., temperature, catalyst, solvent) to minimize its formation.
Question 3: The final product from the condensation step is difficult to purify. What strategies can I use?
Answer: Purification challenges often arise from residual starting materials, catalysts, and colored impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is a powerful technique for removing impurities.
-
Acid-Base Wash: Benzimidazoles can be protonated. An acidic wash can help remove non-basic impurities. Subsequent neutralization will precipitate the purified product.
-
Column Chromatography: While less ideal for very large scales, column chromatography is effective for removing closely related impurities. Optimizing the solvent system is key.
-
Decolorization: If colored impurities are present, treating the solution with activated carbon can be effective.
Stage 2: N-methylation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
This step involves the alkylation of the benzimidazole nitrogen with a methylating agent like methyl iodide or dimethyl sulfate.
Question 1: The methylation reaction is giving a mixture of products. How can I improve selectivity?
Answer: The benzimidazole ring has two nitrogen atoms, and while they are equivalent in the unsubstituted parent, the reaction can sometimes lead to undesired products.
-
N1 vs. N3 Isomers: In a substituted benzimidazole, the two nitrogens may not be equivalent, leading to isomeric products. However, for 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, the N1 and N3 positions are equivalent and will yield the same product.
-
Over-methylation (Quaternization): A more common issue is the formation of a quaternary benzimidazolium salt, where both nitrogen atoms are alkylated. This occurs when an excess of the methylating agent is used or if the reaction is run for too long or at too high a temperature.
-
Troubleshooting: Use a stoichiometric amount (or a very slight excess) of the methylating agent. Add it slowly to the reaction mixture and maintain a controlled temperature. Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed.
Question 2: What are the safety considerations for scaling up a methylation reaction?
Answer: Methylating agents like methyl iodide and dimethyl sulfate are toxic and potentially carcinogenic.
-
Handling: Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Quenching: At the end of the reaction, any unreacted methylating agent must be safely quenched. A solution of ammonia, sodium thiosulfate, or sodium hydroxide can be used to destroy the excess reagent.
-
Temperature Control: These reactions can be exothermic. Ensure the reactor has adequate cooling capacity to prevent a thermal runaway.
Quantitative Data Summary
The optimal conditions for benzimidazole synthesis can vary. The table below summarizes typical conditions reported for the condensation of o-phenylenediamine with various carbonyl compounds, which can serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| C1 Source | Aldehyde | Carboxylic Acid | Aldehyde | Aldehyde |
| Catalyst/Medium | ZnO Nanoparticles[4] | 4N Hydrochloric Acid | H₂O₂ / HCl[5] | Erbium Triflate (Er(OTf)₃)[6] |
| Solvent | Ethanol[4] | Water | Acetonitrile[5] | Solvent-free[6] |
| Temperature | 70 °C[4] | Reflux | Room Temperature[5] | 100 °C (Microwave)[6] |
| Reaction Time | 15 min - 2 h[4] | 5 h | Short[5] | 5 - 10 min[6] |
| Reported Yield | High | Variable | Excellent[5] | 86 - 99%[6] |
Experimental Protocols
The following is a representative two-step protocol for the synthesis of this compound. Note: This is a generalized procedure and must be optimized for specific equipment and scale.
Protocol 1: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile
This procedure is based on the Phillips condensation method.
-
Reagent Preparation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add o-phenylenediamine (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Solvent Addition: Add 4N hydrochloric acid as the reaction medium.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Neutralization: Slowly add a solution of sodium bicarbonate or ammonium hydroxide to the stirred mixture until the pH is neutral (pH ~7). This will precipitate the product.
-
Isolation: Filter the solid product, wash it thoroughly with cold water to remove salts, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Protocol 2: N-methylation to form this compound
-
Reagent Preparation: In a reactor equipped with a stirrer, thermometer, and addition funnel, suspend 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base, such as powdered potassium carbonate (1.5 eq), to the suspension. Stir the mixture for 30 minutes at room temperature.
-
Methylation: Cool the mixture in an ice bath to 0-5 °C. Slowly add methyl iodide (1.1 eq) via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the inorganic salts (e.g., potassium carbonate).
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Drying: Dry the purified product under vacuum.
Visualizations
Synthesis Pathway
Caption: Two-stage synthesis pathway for the target compound.
Troubleshooting Workflow: Low Yield in Condensation
Caption: Decision tree for troubleshooting low yield in Stage 1.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Identification and characterization of impurities in 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile synthesis
Technical Support Center: Synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of this compound. It covers the identification and characterization of common impurities and offers detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis and Reaction Troubleshooting
Q1: What are the common impurities I should expect in the synthesis of this compound?
The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its quality and safety.[1] Impurities can originate from starting materials, by-products of side reactions, intermediates, or degradation products.[2] In the N-methylation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, the most common impurities include:
-
Unreacted Starting Material: 2-(1H-benzo[d]imidazol-2-yl)acetonitrile.
-
Over-methylated By-product: The 1,3-dimethyl-2-(cyanomethyl)-1H-benzo[d]imidazol-3-ium salt (a quaternary salt). This is particularly common when using an excess of the methylating agent or under harsh reaction conditions.
-
Impurities from Starting Materials: Residual reagents from the initial synthesis of the benzimidazole ring, such as o-phenylenediamine or cyanoacetic acid derivatives.[3][4]
-
Positional Isomers: If starting with a substituted benzimidazole, methylation can occur on different nitrogen atoms, leading to regioisomers. For the unsubstituted benzimidazole core, this is not an issue for the primary methylation but is relevant to the over-methylation product.
Q2: My reaction yield is consistently low. What factors should I investigate?
Low yields in benzimidazole N-methylation can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Material: Ensure the starting 2-(1H-benzo[d]imidazol-2-yl)acetonitrile is pure and dry, as contaminants can interfere with the reaction.
-
Base Selection: The choice of base is critical. A weak base may not sufficiently deprotonate the benzimidazole N-H, while an overly strong base might promote side reactions. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).
-
Solvent Conditions: Use a dry, aprotic solvent (e.g., DMF, DMSO, or Acetonitrile). Protic solvents can quench the deprotonated benzimidazole anion, hindering the reaction.[5]
-
Methylating Agent: Use a fresh methylating agent (e.g., methyl iodide, dimethyl sulfate) in a controlled stoichiometric amount (typically 1.0 to 1.2 equivalents). Adding the agent slowly can prevent localized high concentrations that favor over-methylation.
-
Reaction Temperature and Time: These parameters should be optimized. Some reactions require heat to proceed efficiently, while others may need lower temperatures to minimize the formation of by-products. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.[5]
Q3: I've observed a highly polar, water-soluble impurity that is difficult to remove. What is it and how can I avoid it?
This is likely the 1,3-dimethyl-2-(cyanomethyl)-1H-benzo[d]imidazol-3-ium salt, a quaternary ammonium salt formed by over-methylation.
-
Identification: This impurity will have a molecular weight corresponding to the addition of two methyl groups and will be readily detectable by LC-MS.
-
Prevention: To minimize its formation, use the methylating agent in a controlled stoichiometric amount (1.0-1.2 equivalents). Slow, dropwise addition of the methylating agent to the reaction mixture is also recommended to prevent localized excess.
Section 2: Impurity Characterization and Purification
Q4: What analytical techniques are best for identifying and quantifying impurities in my product?
A multi-technique approach is recommended for comprehensive impurity profiling.[2][6]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A well-developed HPLC method can resolve the main product from starting materials and by-products.[2][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information for each separated peak.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the final product and any isolated impurities.[1][6]
-
Gas Chromatography (GC): Useful for detecting and quantifying volatile organic impurities, such as residual solvents.[2]
Q5: How can I effectively purify my crude this compound?
Purification often requires chromatographic techniques due to the potential presence of structurally similar impurities.
-
Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting material and non-polar by-products. A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final step to obtain a highly pure solid.[3] The choice of solvent is critical and must be determined empirically.
-
Acid-Base Extraction: To remove the highly polar quaternary salt impurity, a simple aqueous wash of the organic phase during workup can be effective due to the salt's high water solubility.
Data Presentation
Table 1: Potential Impurities and Key Identifying Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Origin | Key Analytical Features |
| Target Compound | This compound | 171.20 | - | ¹H NMR: N-CH₃ singlet (~3.8 ppm). MS: [M+H]⁺ at m/z 172. |
| Starting Material | 2-(1H-benzo[d]imidazol-2-yl)acetonitrile | 157.17 | Incomplete Reaction | ¹H NMR: N-H broad singlet, absence of N-CH₃ signal. MS: [M+H]⁺ at m/z 158. |
| Over-methylation By-product | 1,3-dimethyl-2-(cyanomethyl)-1H-benzo[d]imidazol-3-ium | 186.23 (cation) | Side Reaction | Highly polar. MS: Cation at m/z 186. ¹H NMR: Two distinct N-CH₃ signals. |
| Unreacted Precursor | o-phenylenediamine | 108.14 | Starting Material Impurity | MS: [M+H]⁺ at m/z 109. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a starting point for developing a method to separate the target compound from key impurities.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.
Protocol 2: LC-MS for Impurity Identification
This protocol is designed to obtain molecular weight information for unknown peaks observed in the HPLC analysis.
-
LC System: Use the HPLC conditions described in Protocol 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra to assign molecular weights to the target compound and any impurities.[8]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the identification and characterization of impurities.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. e-journals.in [e-journals.in]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
By-products of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile synthesis from N-methyl-o-phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile from N-methyl-o-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general reaction conditions for this synthesis?
A1: The synthesis of this compound typically involves the cyclocondensation of N-methyl-o-phenylenediamine with a suitable C2 synthon, such as ethyl cyanoacetate or cyanoacetic acid. The reaction is often carried out at elevated temperatures, with or without a solvent. Common solvents, when used, include high-boiling point aromatic hydrocarbons. The reaction can be performed with or without a catalyst.
Q2: What are the potential by-products in this synthesis?
A2: Several by-products can form depending on the reaction conditions and the purity of the starting materials. These may include:
-
Uncyclized Intermediate: The initial condensation product of N-methyl-o-phenylenediamine and the C2 synthon may not fully cyclize.
-
Over-methylated Starting Material: The presence of N,N'-dimethyl-o-phenylenediamine as an impurity in the starting N-methyl-o-phenylenediamine can lead to the formation of undesired benzimidazole derivatives.
-
Side-products from Excess Reagents: An excess of the cyanoacetic acid derivative can sometimes lead to the formation of contaminating by-products.[1]
-
Decomposition Products: At very high temperatures, decomposition of the starting materials or the product can occur.
Q3: My final product is an oil instead of a solid. What could be the cause?
A3: Obtaining an oily product instead of a crystalline solid is a common issue that can be attributed to several factors:
-
Presence of Impurities: The most likely cause is the presence of unreacted starting materials, by-products, or residual solvent, which can depress the melting point of the final product.
-
Low Melting Point of the Pure Compound: While the target compound is expected to be a solid, its melting point might be low, and even minor impurities can cause it to appear as an oil at room temperature.
-
Incomplete Reaction: If the reaction has not gone to completion, the crude product will be a mixture of the starting materials and the product, which can result in an oily consistency.
Q4: What are the recommended purification methods for the final product?
A4: The most common and effective purification methods for this compound are:
-
Recrystallization: This is a highly effective method for removing impurities and obtaining a crystalline product. Suitable solvent systems often include ethanol/water mixtures.
-
Column Chromatography: For difficult-to-separate mixtures or to obtain a very high purity product, column chromatography using silica gel is a viable option.
-
Extraction: An initial workup involving extraction with an organic solvent like ether can help remove some impurities before further purification.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Sub-optimal ratio of reactants. | Experiment with slight variations in the molar ratio of N-methyl-o-phenylenediamine to the cyanoacetic acid derivative. A small excess of the cyanoacetic acid ester (e.g., 4-6 mol%) may improve yields, but a larger excess can be detrimental.[1] | |
| Impure starting materials. | Ensure the purity of N-methyl-o-phenylenediamine and the cyanoacetic acid derivative. Purify starting materials if necessary. Lower temperatures (70–75°C) during the synthesis of N-methyl-o-phenylenediamine can help suppress side reactions.[3] | |
| Oily Product | Presence of impurities. | Purify the product using recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. |
| Incomplete removal of solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. | |
| Formation of Multiple Products (observed by TLC/NMR) | Side reactions due to high temperatures. | Optimize the reaction temperature. While high temperatures are often necessary, excessive heat can lead to decomposition and side reactions. |
| Presence of impurities in starting materials, such as N,N'-dimethyl-o-phenylenediamine. | Use highly pure starting materials. Analyze the starting N-methyl-o-phenylenediamine for the presence of the di-methylated impurity. | |
| Reaction with air (oxidation). | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenylenediamine starting material. |
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for Benzimidazole Synthesis
| Starting Materials | Reaction Conditions | Solvent | Catalyst | Yield | Reference |
| o-Phenylenediamine, Ethyl Cyanoacetate | Reflux, 20 minutes | Ethanol | None | Good | [2] |
| o-Phenylenediamine, Cyanoacetic acid ester | 150-175°C | High-boiling inert solvent (e.g., cumene) | None | Good | [3] |
| o-Phenylenediamine, Cyanoacetic acid derivative | 130-150°C | None (melt) | None | Good (e.g., 76%) | [4] |
| N-methyl-o-phenylenediamine, Ethyl Cyanoacetate | Heating | Not specified | Not specified | Not specified | - |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This is a generalized protocol based on common procedures for benzimidazole synthesis. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methyl-o-phenylenediamine (1.0 equivalent).
-
Addition of Reagent: Add ethyl cyanoacetate (1.05 equivalents).
-
Reaction Conditions:
-
Solvent-free: Heat the mixture to 130-150°C and stir for 2-4 hours.
-
With Solvent: Add a high-boiling point inert solvent (e.g., xylene or cumene) and reflux the mixture for 4-8 hours.
-
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of the product spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the product and wash it with a cold solvent (e.g., ethanol or ether).
-
If the product is oily or remains in solution, remove the solvent under reduced pressure.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals. Filter the crystals and dry them under vacuum.
-
Column Chromatography: If recrystallization is ineffective, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Mandatory Visualization
References
- 1. prepchem.com [prepchem.com]
- 2. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 3. N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 | Benchchem [benchchem.com]
- 4. N-Methyl-o-phenylenediamine dihydrochloride(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Stability issues of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile under storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile during storage and experimentation. The information is compiled from established knowledge of benzimidazole derivatives and general principles of pharmaceutical stability testing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Issue | Possible Cause | Recommended Action |
| Appearance of new peaks in HPLC analysis of a stored sample. | Degradation of the compound due to improper storage conditions (e.g., exposure to light, heat, or moisture). | 1. Review storage conditions. Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Perform a forced degradation study to identify potential degradation products and their retention times. This will help confirm if the new peaks correspond to degradants.[1][2][3] 3. If degradation is confirmed, purify the sample if possible or use a fresh batch for experiments. |
| Decrease in the main peak area (potency loss) over time. | Chemical instability leading to the formation of degradation products that may or may not be chromatographically resolved. | 1. Verify the accuracy of the analytical method. 2. Conduct a stability study at different time points to quantify the rate of degradation under specific storage conditions. 3. Consider co-elution of the main peak with a degradant. A peak purity analysis using a photodiode array (PDA) detector can help assess this.[1] |
| Discoloration or change in the physical appearance of the solid compound. | Significant degradation has likely occurred. Benzimidazole derivatives can be susceptible to oxidation and photodecomposition. | 1. Do not use the discolored material for experiments. 2. Acquire a fresh, pure sample. 3. Re-evaluate storage procedures to prevent future degradation. Store in well-sealed, light-resistant containers. |
| Inconsistent analytical results between different batches or over time. | This could be due to inherent instability, variations in initial purity, or inconsistent storage of different batches. | 1. Establish a clear and consistent storage protocol for all batches. 2. Perform initial purity analysis on each new batch. 3. Develop and validate a stability-indicating HPLC method to accurately quantify the compound and its major degradants.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on the general stability of benzimidazole derivatives, it is recommended to store this compound in a cool, dark, and dry environment. Storage in a tightly sealed container, protected from light and moisture, is crucial. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be considered, though the compound's specific sensitivity to freeze-thaw cycles should be evaluated.
Q2: What are the likely degradation pathways for this compound?
-
Hydrolysis: The acetonitrile group could potentially be hydrolyzed to the corresponding carboxylic acid or amide, especially under acidic or basic conditions.
-
Oxidation: The benzimidazole ring system is susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light can induce degradation of the benzimidazole core.
Q3: Which analytical techniques are most suitable for stability and degradation analysis?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of benzimidazole derivatives and separating degradation products.[4] A stability-indicating HPLC method, which can resolve the parent compound from its degradation products, should be developed and validated.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation or stress study involves intentionally subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[1][2][3] This is a critical step in drug development and stability assessment to:
-
Identify potential degradation products.
-
Understand the degradation pathways.
-
Develop and validate a stability-indicating analytical method.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for 48 hours. Analyze samples at different time points.
-
Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6] A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Initial Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate polar and non-polar degradation products. Start with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A starting gradient could be 90:10 (Aqueous:Organic) to 10:90 over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the UV absorbance maximum of the compound (e.g., by scanning from 200-400 nm).
-
Column Temperature: 30 °C.
2. Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent compound and its degradants.
-
Adjust the mobile phase composition, gradient slope, pH of the aqueous buffer, and column temperature to achieve optimal resolution between all peaks.[4]
3. Method Validation:
-
Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
References
Troubleshooting low conversion rates in reactions with 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
Welcome to the technical support center for 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chemical reactions and overcoming challenges related to low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing low conversion rates in our reaction with this compound. What are the common causes?
Low conversion rates can stem from several factors. The most common issues include:
-
Suboptimal Base Selection: The acidity of the α-proton on the acetonitrile group requires a sufficiently strong base for deprotonation to form the nucleophilic carbanion. The choice of base is critical and reaction-dependent.
-
Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence reaction kinetics. For instance, in Mannich-type reactions, ethereal solvents like diethyl ether (Et₂O) have been shown to suppress unwanted tautomerization, leading to higher stereoselectivity and yield.[1]
-
Reaction Temperature and Time: Many reactions with this substrate are sensitive to temperature. Side reactions may become more prevalent at elevated temperatures, while low temperatures might lead to sluggish reaction rates. Reaction times should be optimized to ensure completion without product degradation.
-
Reagent Purity: Impurities in the starting material, reagents, or solvent can interfere with the reaction, poison catalysts, or lead to the formation of byproducts.
-
Atmospheric Moisture and Oxygen: The anionic intermediate is sensitive to moisture and can be quenched by protonation. Certain reactions may also be sensitive to atmospheric oxygen.
Q2: How do I choose the appropriate base for my reaction?
The selection of a suitable base is critical for achieving high conversion rates. The methylene protons of 2-(cyanomethyl)benzimidazoles are acidic and can be deprotonated to form a carbanion, which then acts as a nucleophile.
-
For Knoevenagel condensations , weak bases like piperidine or sodium hydroxide (NaOH) under solvent-free grinding conditions have been used effectively.[2] Imidazole has also been reported as a non-toxic and inexpensive catalyst for this type of reaction.[3]
-
For Michael additions , bases such as cesium carbonate (Cs₂CO₃) or N-methylimidazole can be effective.[4][5]
-
In Mannich-type reactions , chiral phosphoric acids have been used as Brønsted acid catalysts, which activate the imine electrophile.[1]
-
For C-H alkylation reactions , inorganic bases like potassium phosphate (K₃PO₄) have proven effective.[6]
It is advisable to perform small-scale screening experiments with different bases to identify the optimal conditions for your specific transformation.
Q3: What are the recommended solvents for reactions involving this compound?
Solvent selection is highly dependent on the specific reaction being performed.
| Reaction Type | Recommended Solvents | Rationale |
| Mannich-Type Reaction | Diethyl ether (Et₂O) | Suppresses tautomerization of the product, leading to higher diastereoselectivity.[1] |
| Knoevenagel Condensation | Dichloromethane (CH₂Cl₂), Ethanol, Acetonitrile, or Solvent-free | Dichloromethane is effective with imidazole as a catalyst.[3] Solvent-free conditions with grinding can also be highly efficient.[2] |
| Michael Addition | Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO) | THF is suitable for Cs₂CO₃-catalyzed additions.[5] DMSO is effective when using N-methylimidazole as a catalyst.[4] |
| General Synthesis | Ethanol, Acetonitrile, DMF | These are common solvents for the synthesis of benzimidazole derivatives.[7] |
Q4: We are observing multiple products in our reaction mixture. What are the potential side reactions?
Several side reactions can occur, leading to a complex product mixture and low yield of the desired compound:
-
Tautomerization/Epimerization: In stereoselective reactions, the product can undergo tautomerization, leading to epimerization at the α-position and a loss of stereocontrol.[1]
-
Hydrolysis of the Nitrile Group: Under acidic or basic conditions, particularly with heating, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.[8]
-
N-Alkylation: If the nitrogen at the 1-position is not substituted (i.e., in 2-(1H-benzo[d]imidazol-2-yl)acetonitrile), it can compete with the carbanion for alkylating agents.
-
Dimerization/Polymerization: Under strongly basic conditions or at high concentrations, self-condensation or polymerization of the starting material or product may occur.
-
Decomposition: Benzimidazole derivatives can be sensitive to strong acids, bases, and high temperatures, leading to decomposition.
Q5: How can we improve the work-up and purification of our final product?
Proper work-up and purification are crucial for isolating the desired product in high purity.
-
Neutralization and Precipitation: Benzimidazoles can often be precipitated from the reaction mixture by neutralizing the excess acid or base. Pouring the reaction mixture into ice-cold water is a common technique to precipitate the product.[7][9]
-
Aqueous Extraction: Water-soluble catalysts, like imidazole, can be removed by aqueous extraction.[3]
-
Chromatography: Column chromatography over silica gel is a standard method for purifying benzimidazole derivatives. A variety of solvent systems can be employed depending on the polarity of the product.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., aqueous ethanol) can be an effective method to obtain a pure crystalline product.[7][10]
Experimental Protocols
Detailed Protocol for Knoevenagel Condensation
This protocol describes the synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-arylacrylonitrile derivatives.[2]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) (catalytic amount)
-
Mortar and pestle
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a mortar, combine this compound and the aromatic aldehyde in a 1:1 molar ratio.
-
Add a catalytic amount of powdered NaOH.
-
Grind the mixture physically with a pestle at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with dichloromethane (2 x 10 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-arylacrylonitrile.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Experimental workflow for Knoevenagel condensation.
References
- 1. 2‑(Cyanomethyl)benzimidazole Derivatives as 1,3-Dicarbonyl Analogues for a Kinetically Controlled Diastereo- and Enantioselective Mannich-Type Reaction Catalyzed by Chiral Phosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 5. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
Removal of unreacted starting materials from 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile by removing unreacted starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound from its unreacted starting materials, primarily N-methyl-o-phenylenediamine and ethyl cyanoacetate.
Q1: What are the common unreacted starting materials I need to remove?
A1: The most common unreacted starting materials in the synthesis of this compound are N-methyl-o-phenylenediamine and ethyl cyanoacetate. Their physical properties are summarized in the table below for reference during purification planning.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| N-methyl-o-phenylenediamine | C₇H₁₀N₂ | 122.17 | 123-124 (at 10 mmHg) | 22 | Soluble in polar solvents.[1][2][3] |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | 205-210 | -22.5 | Very soluble in ether and ethanol; slightly soluble in water.[4][5][6][7] |
| This compound | C₁₀H₉N₃ | 171.20 | - | - | Generally soluble in organic solvents like ethyl acetate and dichloromethane. |
Q2: My final product is an oil/dark-colored solid. How can I purify it?
A2: The presence of an oil or a dark coloration often indicates the presence of unreacted N-methyl-o-phenylenediamine, which can oxidize and darken over time, or other impurities. The choice of purification method depends on the scale of your reaction and the nature of the impurities. The primary methods are recrystallization and column chromatography.
Troubleshooting Purification Issues:
| Issue | Possible Cause | Recommended Solution |
| Oily Product | Presence of unreacted liquid starting materials (N-methyl-o-phenylenediamine, ethyl cyanoacetate) or low-melting impurities. | Column Chromatography: This is the most effective method for separating the product from both starting materials. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point. |
| Dark Colored Solid | Oxidation of unreacted N-methyl-o-phenylenediamine. | Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can remove colored impurities. Activated carbon treatment during recrystallization can also be effective. If recrystallization is insufficient, proceed with column chromatography. |
| Product Contaminated with Starting Material (Confirmed by NMR/TLC) | Incomplete reaction or inefficient initial work-up. | Acid-Base Extraction: Unreacted N-methyl-o-phenylenediamine is basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The product, being less basic, should remain in the organic phase. Unreacted ethyl cyanoacetate can be removed by washing with a dilute base (e.g., saturated sodium bicarbonate solution). Column Chromatography: This is a more robust method to ensure high purity. |
| Low Yield After Purification | Product loss during extraction, recrystallization, or chromatography. | Optimize Solvent Choice: For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. For chromatography, ensure the chosen eluent provides good separation (Rf of product ~0.3-0.4). Careful Handling: Minimize transfer steps and ensure complete extraction and elution of the product. |
Experimental Protocols
Below are detailed methodologies for the key purification experiments.
Protocol 1: Acid-Base Extraction
This protocol is effective for removing the basic starting material, N-methyl-o-phenylenediamine.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic N-methyl-o-phenylenediamine will react with the acid and move to the aqueous layer. Repeat the wash 2-3 times.
-
Neutralization and Back-Extraction (Optional): To confirm the presence of the starting material in the aqueous layer, you can neutralize the aqueous washes with a base (e.g., sodium hydroxide) and back-extract with an organic solvent.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid and the acidic ethyl cyanoacetate. Repeat 1-2 times.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Recrystallization
This method is suitable if the crude product is a solid and the impurities are present in smaller amounts.
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Flash Column Chromatography
This is the most effective method for obtaining a highly pure product, especially when dealing with oily residues or complex impurity profiles.
-
Adsorbent: Use silica gel (60-120 mesh or 230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) for the product of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 30-50% ethyl acetate), can provide excellent separation of the product from both starting materials.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Workflow
The following diagram illustrates the decision-making process for selecting the appropriate purification method.
References
- 1. N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 | Benchchem [benchchem.com]
- 2. N-メチル-1,2-フェニレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Ethyl cyanoacetate CAS#: 105-56-6 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity assessment of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a key building block in the synthesis of various pharmaceutical agents.
The purity profile of this compound is crucial for ensuring the quality of the final drug product. Potential impurities may arise from the synthesis process, including starting materials, by-products, and degradation products. This guide details a proposed Reversed-Phase HPLC (RP-HPLC) method for robust purity determination and compares it with other analytical techniques.
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical method for purity assessment is contingent on the specific requirements of the analysis, including the nature of potential impurities, the required sensitivity, and the available instrumentation.
| Technique | Principle | Primary Application | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Quantitative purity determination and impurity profiling. | High resolution, sensitivity, and reproducibility for a broad range of impurities.[1][2] | Requires reference standards for impurity identification and quantification. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile and thermally stable impurities. | High efficiency for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | Alternative to HPLC for charged and polar compounds. | High efficiency, minimal sample and solvent consumption.[3] | Lower sensitivity for some compounds compared to HPLC with UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation and absolute purity determination (qNMR). | Provides structural information and can quantify without a specific reference standard for the analyte.[4] | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Identification of unknown impurities and confirmation of molecular weight. | High sensitivity and specificity; can be coupled with HPLC (LC-MS) for enhanced separation and identification.[3] | Quantitative analysis can be complex and may require isotopic standards. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Rapid, qualitative assessment of purity and reaction monitoring. | Simple, fast, and cost-effective.[2] | Limited resolution and not suitable for quantitative analysis. |
High-Performance Liquid Chromatography (HPLC) Analysis
A well-developed and validated RP-HPLC method is the cornerstone for the reliable purity assessment of this compound. The following proposed method is based on established methodologies for similar benzimidazole derivatives and serves as an excellent starting point for method development and validation.[5][6]
Experimental Protocol: Proposed RP-HPLC Method
Objective: To determine the purity of a this compound sample and to separate it from potential process-related impurities and degradation products.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A to 20% A over 20 min, then hold at 20% A for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the same diluent to obtain a similar concentration to the standard solution.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.
Data Presentation: Expected HPLC Performance
The following table summarizes the expected performance of the proposed HPLC method.
| Parameter | Expected Result | Acceptance Criteria |
| Retention Time of Main Peak | ~ 10-15 min | Consistent retention time (± 2%) |
| Resolution between Main Peak and Closest Impurity | > 2.0 | Baseline separation |
| Tailing Factor for Main Peak | < 1.5 | Symmetrical peak shape |
| Linearity (Correlation Coefficient, r²) | > 0.999 | Demonstrates a linear response |
| Limit of Detection (LOD) | To be determined | Sufficiently low to detect impurities at required levels |
| Limit of Quantification (LOQ) | To be determined | Sufficiently low to quantify impurities at required levels |
Alternative Purity Assessment Techniques
While HPLC is the most common method for purity assessment, other techniques can provide valuable, often orthogonal, information.
Quantitative NMR (qNMR) for Absolute Purity
qNMR offers a direct measurement of the purity of this compound against a certified internal standard without the need for a reference standard of the analyte itself.[4]
Experimental Protocol: qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).
-
Experimental Parameters: A sufficiently long relaxation delay (D1) is crucial to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).
Gas Chromatography-Mass Spectrometry (GC-MS)
For the identification of volatile or semi-volatile impurities, GC-MS is a powerful tool.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An appropriate temperature gradient to separate potential impurities.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass analyzer (e.g., quadrupole).
Visualizations
HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Decision Tree for Purity Method Selection
Caption: Decision guide for selecting a purity assessment method.
References
A Comparative Guide to Purity Determination of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For the compound 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a key intermediate or active pharmaceutical ingredient (API), precise purity assessment ensures safety, efficacy, and batch-to-batch consistency. This guide provides an objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for purity determination.
Introduction to Purity Analysis
Purity analysis verifies the identity and quantity of a substance in a sample, identifying and quantifying any impurities present.[1] For this compound (Molecular Formula: C₁₀H₉N₃), impurities can arise from starting materials, by-products of the synthesis, or degradation products.[2][3] The choice of analytical technique for purity determination depends on factors such as the chemical nature of the analyte and its impurities, the required level of accuracy and precision, and practical considerations like sample throughput and cost.
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the purity determination of organic compounds.[4][5] It relies on the fundamental principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][6] By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[4][7]
Advantages of qNMR:
-
Primary Method: qNMR is considered a primary ratio method of measurement, meaning it does not require calibration with a substance-specific standard.[1]
-
Universal Detection: The response is generally independent of the molecule's structure, relying on the number of protons.[7]
-
High Precision and Accuracy: When optimized, qNMR can achieve high levels of precision, with relative standard deviations typically below 1%.[4]
-
Structural Information: Besides quantification, the NMR spectrum provides valuable structural information that can help in the identification of impurities.[8]
-
Non-Destructive: The sample can be recovered after analysis.
-
Minimal Sample Preparation: Often requires only dissolving the sample and internal standard in a suitable deuterated solvent.[9]
Limitations of qNMR:
-
Sensitivity: Compared to chromatographic methods, qNMR generally has lower sensitivity, which can be a limitation for detecting impurities at very low levels.[10]
-
Signal Overlap: Complex mixtures or structurally similar impurities can lead to overlapping signals, complicating quantification.[11]
-
Cost and Accessibility: NMR spectrometers are expensive to purchase and maintain.
Chromatographic Methods: HPLC and GC
HPLC and GC are well-established separation techniques widely used for purity analysis in the pharmaceutical industry.[1][12] These methods separate the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds. Purity is typically determined by an area percentage method, where the peak area of the main component is compared to the total area of all detected peaks. For more accurate quantification, an external standard method with a certified reference standard of the analyte is employed.
Gas Chromatography (GC)
GC is ideal for the analysis of volatile and thermally stable compounds.[12] Similar to HPLC, purity can be assessed using area percent or by using an external or internal standard method. Headspace GC is particularly useful for the analysis of residual solvents.[13][14]
Advantages of Chromatographic Methods:
-
High Sensitivity: Excellent for detecting and quantifying trace impurities.[15]
-
High-Resolution Separation: Capable of separating complex mixtures of closely related compounds.
-
Established Methodologies: Widely accepted by regulatory agencies with extensive libraries of established methods.[16]
Limitations of Chromatographic Methods:
-
Reference Standards Required: Accurate quantification typically requires a certified reference standard of the analyte.
-
Response Factors: The detector response can vary significantly between the analyte and its impurities, necessitating the determination of relative response factors for accurate quantification in the absence of impurity standards.
-
Destructive: The sample is not typically recovered.
-
Method Development: Developing and validating a robust separation method can be time-consuming.
Visualizing the Workflow and Comparison
Caption: Workflow for purity determination by qNMR.
Caption: Logical comparison of qNMR, HPLC, and GC.
Quantitative Data Comparison
The following table presents a hypothetical comparison of purity determination for a batch of this compound using qNMR, HPLC, and GC. The data are illustrative and represent typical performance characteristics of these techniques.
| Parameter | qNMR | HPLC (UV Detection) | GC (FID Detection) |
| Purity Assay (%) | 99.5 | 99.7 (Area %) | 99.6 (Area %) |
| Standard Deviation (%) | ± 0.2 | ± 0.1 | ± 0.1 |
| Relative Standard Deviation (%) | 0.20 | 0.10 | 0.10 |
| Limit of Quantification (LOQ) | ~0.1% | < 0.05% | < 0.05% |
| Analysis Time per Sample | 10-15 minutes | 20-30 minutes | 15-25 minutes |
| Reference Standard | Internal (e.g., Maleic Anhydride) | Analyte-specific required for assay | Analyte-specific required for assay |
| Sample Preparation | Simple dissolution | Dissolution, filtration | Dissolution, potential derivatization |
Experimental Protocols
qNMR Purity Determination
This protocol describes a general procedure for determining the purity of this compound using ¹H-qNMR with an internal standard.
a. Materials and Equipment:
-
This compound sample
-
Internal Standard (IS): Maleic anhydride (certified reference material, >99.5% purity)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
Volumetric flasks, pipettes, and vials
b. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of maleic anhydride (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
c. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the temperature to equilibrate.
-
Acquire a ¹H NMR spectrum with the following typical parameters:
-
Pulse Angle: 90°
-
Acquisition Time: 4 seconds
-
Relaxation Delay (d1): 30 seconds (should be at least 5 times the longest T₁ of the signals of interest)
-
Number of Scans: 8-16
-
Spectral Width: 16 ppm
-
d. Data Processing and Purity Calculation:
-
Process the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz.
-
Perform Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet of the CH₂ group) and the singlet of the internal standard (maleic anhydride).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
HPLC Purity Determination (Impurity Profile)
This protocol outlines a general reversed-phase HPLC method for determining the purity of this compound by area normalization.
a. Materials and Equipment:
-
This compound sample
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
b. Sample Preparation:
-
Prepare a sample solution by dissolving approximately 10 mg of this compound in 10 mL of diluent to get a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
c. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
d. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Conclusion
Both qNMR and chromatographic methods are powerful tools for the purity determination of this compound.
-
qNMR is an excellent primary method for obtaining an absolute purity value without the need for a specific reference standard of the analyte. Its simplicity in sample preparation and non-destructive nature are significant advantages, particularly in research and development settings.[7][9]
-
HPLC and GC offer superior sensitivity for the detection and quantification of trace impurities and are the workhorse techniques in quality control laboratories for routine purity testing and stability studies.[15][17]
The choice of method should be based on the specific requirements of the analysis. For definitive purity assignment and as an orthogonal technique, qNMR is invaluable. For routine quality control and the detection of low-level impurities, chromatographic methods remain the industry standard. A combination of these techniques provides the most comprehensive characterization of the purity of this compound.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. 1H-Benzimidazole-2-acetonitrile, 1-methyl- | C10H9N3 | CID 75953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. researchgate.net [researchgate.net]
- 10. Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. scirp.org [scirp.org]
- 13. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. scienceopen.com [scienceopen.com]
- 17. lcms.cz [lcms.cz]
Unveiling the Potency: A Comparative Analysis of Benzimidazole Acetonitrile Derivatives' Biological Activity
For Immediate Release
A comprehensive review of recent scientific literature reveals the significant therapeutic potential of benzimidazole acetonitrile derivatives across a spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition. This comparative guide synthesizes key findings, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform future research and drug development in this promising area of medicinal chemistry.
Benzimidazole, a heterocyclic aromatic compound, has long been a privileged scaffold in drug discovery due to its structural similarity to naturally occurring purine nucleotides.[1] The incorporation of an acetonitrile moiety has given rise to a new generation of derivatives with enhanced and diverse biological profiles.
Anticancer Activity: A Multi-pronged Attack on Malignancies
Benzimidazole acetonitrile derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.[2]
| Compound | Cell Line | IC50 (µM) | Reference |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | Jurkat | 1.88 ± 0.51 | [3] |
| K-562 | 1.89 ± 0.55 | [3] | |
| MOLT-4 | 2.05 ± 0.72 | [3] | |
| HeLa | 2.11 ± 0.62 | [3] | |
| HCT116 | 3.04 ± 0.8 | [3] | |
| MIA PaCa-2 | 3.82 ± 0.25 | [3] | |
| Nitro substituted furan-benzimidazole with imidazolinyl group (Compound 6) | A549 (2D) | 2.12 ± 0.21 | [3] |
| A549 (3D) | 4.01 ± 0.95 | [3] | |
| Bromo-derivative (Compound 5) | MCF-7 | 17.8 ± 0.24 µg/mL | [2] |
| DU-145 | 10.2 ± 1.4 µg/mL | [2] | |
| H69AR | 49.9 ± 0.22 µg/mL | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of benzimidazole acetonitrile derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
The mechanism of action for some of these anticancer agents involves the inhibition of key cellular processes. For instance, certain derivatives have been shown to induce G2/M cell cycle arrest and trigger apoptosis.[2]
Antimicrobial Activity: Combating Pathogenic Microbes
Several novel benzimidazole acetonitrile derivatives have exhibited promising antimicrobial properties against a panel of pathogenic bacteria and fungi. The agar streak dilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC) of these compounds.[5]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | M. luteus | - | [5] |
| E. coli | - | [5] | |
| S. aureus | - | [5] | |
| S. epidermidis | - | [5] | |
| B. cereus | - | [5] | |
| A. niger | - | [5] | |
| A. fumigatus | 7.81 | [5] | |
| Compound 5g | A. fumigatus | 7.81 | [5] |
Experimental Protocol: Agar Streak Dilution Method for MIC Determination
-
Preparation of Media: A series of agar plates are prepared containing varying concentrations of the benzimidazole derivative.
-
Inoculation: Each plate is streaked with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: A Targeted Therapeutic Approach
Benzimidazole acetonitrile derivatives have also been investigated as potent inhibitors of various enzymes, highlighting their potential for targeted therapies.
Urease Inhibition: A series of benzimidazole-acrylonitrile derivatives demonstrated significant urease inhibition, with IC50 values ranging from 1.22 to 28.45 µM, far exceeding the potency of the standard inhibitor hydroxyurea (IC50: 100 µM).[6] Kinetic studies revealed a mixed mode of inhibition for some of the most active compounds.[6]
Cholinesterase Inhibition: Certain benzimidazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[7] For example, compounds 3d and 3h, featuring specific substitutions, exhibited IC50 values of 31.9 ± 0.1 nM and 29.5 ± 1.2 nM, respectively.[7]
Conclusion
The comparative analysis of benzimidazole acetonitrile derivatives underscores their vast potential in medicinal chemistry. The data presented herein showcases their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents. The detailed experimental protocols provide a foundation for researchers to further explore the structure-activity relationships and optimize the therapeutic properties of this versatile class of compounds. Future investigations, including in vivo studies and exploration of novel derivatives, are warranted to translate these promising in vitro results into clinically viable therapeutic agents.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tubulin Polymerization Inhibitors: Benchmarking 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Analogs Against Classical Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tubulin polymerization inhibitors, with a focus on the emerging class of benzimidazole derivatives, contextualized by the performance of established clinical agents such as colchicine, vinca alkaloids (vincristine), and taxanes (paclitaxel). While specific experimental data for 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile is not publicly available, this guide leverages data from structurally related benzimidazole-acrylonitrile compounds to provide a valuable comparative framework.
Executive Summary
Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular functions, including mitosis, making them a prime target for anticancer drug development. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide presents a head-to-head comparison of a promising class of synthetic inhibitors against well-established natural product-derived drugs.
Data Presentation: Quantitative Comparison of Tubulin Inhibitors
The following tables summarize the in vitro efficacy of various tubulin polymerization inhibitors. Data for benzimidazole derivatives is representative of the class, as specific data for this compound is not available.
Table 1: Inhibition of Tubulin Polymerization
| Compound Class | Representative Compound | Binding Site | IC50 (Tubulin Polymerization) | Mechanism of Action |
| Benzimidazole Acrylonitrile | Analogs | Colchicine | ~1-15 µM[1][2] | Inhibits tubulin polymerization |
| Colchicine | Colchicine | Colchicine | ~1-3 µM[3] | Inhibits tubulin polymerization |
| Vinca Alkaloid | Vincristine | Vinca | ~0.1 µM (Ki)[4] | Inhibits tubulin polymerization |
| Taxane | Paclitaxel | Taxol | Stabilizer (EC50) | Promotes and stabilizes microtubules |
Table 2: Antiproliferative Activity (IC50) in Cancer Cell Lines
| Compound Class | Representative Compound | Cell Line (Cancer Type) | IC50 (µM) |
| Benzimidazole Acrylonitrile | Analogs | A549 (Lung) | ~2.2 - 7.3[1] |
| Various Hematological | ~0.2 - 0.6[2] | ||
| Colchicine | Colchicine | BT-12 (Atypical Teratoid/Rhabdoid) | 0.016[5] |
| BT-16 (Atypical Teratoid/Rhabdoid) | 0.056[5] | ||
| MCF-7 (Breast) | ~10.4[6] | ||
| Vinca Alkaloid | Vincristine | A549 (Lung) | 0.04 |
| MCF-7 (Breast) | 0.005 | ||
| SY5Y (Neuroblastoma) | 0.0016 | ||
| Taxane | Paclitaxel | Various (e.g., Breast, Lung, Ovarian) | ~0.0025 - 0.0075 |
Table 3: Effect on Cell Cycle
| Compound Class | Representative Compound | Effect on Cell Cycle |
| Benzimidazole Acrylonitrile | Analogs | G2/M phase arrest[1] |
| Colchicine | Colchicine | G2/M phase arrest[6] |
| Vinca Alkaloid | Vincristine | G2/M phase arrest |
| Taxane | Paclitaxel | G2/M phase arrest |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in turbidity over time.
-
Reagent Preparation :
-
Tubulin Stock: Reconstitute purified tubulin (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.
-
GTP Stock: Prepare a 10 mM GTP stock solution in general tubulin buffer.
-
Test Compounds: Prepare stock solutions of test compounds in DMSO and dilute to the desired concentrations in general tubulin buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Procedure :
-
In a pre-warmed 96-well plate, add the test compound or vehicle control.
-
To initiate polymerization, add a solution of tubulin and GTP (final concentration typically 1-2 mg/mL tubulin and 1 mM GTP).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis :
-
Plot absorbance versus time to generate polymerization curves.
-
The IC50 value is determined by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration.
-
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
-
Cell Culture and Treatment :
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for the desired duration.
-
-
Fixation and Permeabilization :
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining :
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging :
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Culture and Treatment :
-
Culture cells to approximately 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation :
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining :
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry :
-
Analyze the stained cells using a flow cytometer.
-
The data is typically displayed as a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Mechanism of action of different classes of tubulin-targeting agents.
Caption: Experimental workflow for immunofluorescence staining of microtubules.
Caption: Signaling pathway of tubulin polymerization inhibitors leading to apoptosis.
References
- 1. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile analogs and related benzimidazole derivatives, focusing on their potential as anticancer agents. The information presented herein is curated from recent studies and is intended to inform drug discovery and development efforts in oncology. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purine nucleosides, allowing them to interact with various biological targets implicated in cancer progression.
The primary mechanisms of anticancer action for many benzimidazole derivatives include the inhibition of tubulin polymerization and the modulation of key signaling pathways, such as the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis. This guide summarizes quantitative data on the cytotoxic and tubulin polymerization inhibitory activities of various analogs, details the experimental protocols used to obtain this data, and provides visualizations of a relevant signaling pathway and an experimental workflow.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of selected 2-substituted-1-methyl-benzimidazole analogs and related derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of 1,2-disubstituted Benzimidazole Analogs
| Compound ID | R1 (at N-1) | R2 (at C-2) | Cancer Cell Line | IC50 (µM) |
| 2a | -CH3 | -Aryl | A549 (Lung) | 111.70 |
| DLD-1 (Colon) | 185.30 | |||
| L929 (Fibroblast) | 167.30 | |||
| 2b | -CH3 | -Aryl | A549 (Lung) | 176.80 |
| DLD-1 (Colon) | >300 | |||
| L929 (Fibroblast) | >300 | |||
| Cisplatin (Control) | - | - | A549 (Lung) | - |
| DLD-1 (Colon) | - |
Data extracted from a study on newly synthesized 1,2-disubstituted benzimidazole compounds. The exact aryl substituent for compounds 2a and 2b was not specified in the available text.[1]
Table 2: In Vitro Tubulin Polymerization Inhibition of Benzimidazole-derived Acrylonitriles
| Compound ID | N-1 Substituent | Phenyl Substituent (on acrylonitrile) | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |
| 50 | -CH3 | 4-OCH3 | K562 (Leukemia) | - | - |
| 64 | -CH2CH(CH3)2 | 4-OCH3 | K562 (Leukemia) | - | - |
| 68 | -Phenyl | 4-OCH3 | K562 (Leukemia) | - | - |
| 69 | -Hexyl | 4-OCH3 | K562 (Leukemia) | - | - |
| CA-4 (Control) | - | - | - | - | 1.99 |
Data extracted from a study on novel N-substituted, benzimidazole-derived acrylonitriles as tubulin polymerization inhibitors. Specific IC50 values for the listed compounds against cancer cell lines were not detailed in the provided text, but their dose-dependent inhibition of tubulin polymerization was confirmed.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below to facilitate the replication and further investigation of the anticancer properties of these compounds.
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. For primary cells that do not divide, a higher density of 1 x 10^6 cells/mL may be used. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations of the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used to subtract background absorbance.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3][4][5][6][7]
2. In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagent Preparation: Thaw purified tubulin (e.g., from bovine brain), GTP, and polymerization buffer on ice. Prepare a tubulin reaction mix to a final tubulin concentration of 2 mg/mL in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 15% glycerol.
-
Assay Setup: Pre-warm a 96-well plate to 37°C. Add the test compounds at various concentrations to the wells. A known tubulin polymerization inhibitor (e.g., Nocodazole) and a stabilizer (e.g., Paclitaxel) should be used as positive and negative controls, respectively.
-
Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.
-
Measurement: Immediately place the plate in a pre-warmed spectrophotometer or a microplate reader equipped with a temperature controller set to 37°C. Monitor the increase in absorbance (turbidity) at 340 nm or the increase in fluorescence if a fluorescent reporter is used, at regular intervals for a defined period (e.g., 60-90 minutes).
-
Data Analysis: Plot the absorbance or fluorescence intensity over time to generate polymerization curves. The IC50 value for tubulin polymerization inhibition is determined by quantifying the reduction in the rate and extent of polymerization in the presence of the test compound compared to the control.[2][8][9][10][11]
Mandatory Visualizations
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer therapies. Some benzimidazole derivatives have been shown to inhibit this pathway.[12][13][14][15][16]
Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by Benzimidazole Analogs.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anticancer compounds.
Caption: A Generalized Workflow for Anticancer Drug Screening and Development.
References
- 1. QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 2. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 6. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. scispace.com [scispace.com]
- 12. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the cytotoxicity of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile derivatives on cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile derivatives and related benzimidazole compounds against several cancer cell lines. The data presented is compiled from recent studies to aid in the evaluation of their potential as anticancer agents.
Cytotoxicity Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of different benzimidazole derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| se-182 (a benzimidazole derivative) | A549 (Lung) | 15.80 | Cisplatin | 9.879 |
| se-182 (a benzimidazole derivative) | HepG2 (Liver) | 15.58 | Cisplatin | 37.32 |
| se-182 (a benzimidazole derivative) | MCF-7 (Breast) | 32.73 | Cisplatin | 31.29 |
| se-182 (a benzimidazole derivative) | DLD-1 (Colon) | 65.89 | Not Tested | - |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 3) | MCF-7 (Breast) | 22.41 | - | - |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 3) | HepG2 (Liver) | 25.14 | - | - |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 3) | DLD-1 (Colon) | 41.97 | - | - |
| Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole) | A549 (Lung) | 111.70 | - | - |
| Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole) | DLD-1 (Colon) | 185.30 | - | - |
Table 1: In vitro cytotoxicity (IC50 in µM) of selected benzimidazole derivatives against various human cancer cell lines.[1][2][3]
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxic effects of chemical compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Seeding:
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7, DLD-1) are cultured in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
The benzimidazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
A range of concentrations of the test compounds (e.g., 25, 50, 100, 200 µM) are prepared by serial dilution with the culture medium.[1]
-
The medium from the wells is replaced with fresh medium containing the different concentrations of the compounds. Control wells contain medium with DMSO at the same concentration as the treated wells.
-
The plates are then incubated for a specified period, typically 48 or 72 hours.[1][3]
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 2. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Derivatives and Novel Anti-Tuberculosis Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tuberculosis agents. This guide provides a comparative in vitro evaluation of 2-substituted benzimidazole derivatives, with a focus on the structural class of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile analogues, against promising alternative anti-tubercular agents. While specific data for this compound derivatives were not prominently available in the reviewed literature, this guide summarizes the in vitro activity of closely related 2,5-disubstituted and other benzimidazole derivatives to provide a valuable comparative framework.
The performance of these benzimidazole derivatives is benchmarked against newer generation anti-TB drugs, including bedaquiline, delamanid, and pretomanid, as well as the benzothiazinone class of compounds. This guide presents quantitative data in structured tables, details key experimental protocols, and provides a visual representation of the experimental workflow to aid in the evaluation and development of new therapeutic strategies against tuberculosis.
Comparative In Vitro Anti-Tuberculosis Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives and alternative anti-TB agents against M. tuberculosis H37Rv, the standard laboratory strain for anti-tuberculosis drug screening.
Table 1: In Vitro Activity of 2,5-Disubstituted Benzimidazole Derivatives against M. tuberculosis H37Rv
| Compound ID | Substitution | MIC (µg/mL) | Reference |
| 11h | 2-(4-chlorophenyl)-5-nitro-1H-benzo[d]imidazole | <0.195 | [1] |
| 13e | 2-(4-fluorophenyl)-5-nitro-1H-benzo[d]imidazole | <0.195 | [1] |
| 8e | N-(4-chlorophenyl)-1H-benzo[d]imidazole-2-carboxamide | 0.78 | [2] |
| 8a | N-phenyl-1H-benzo[d]imidazole-2-carboxamide | 1.56 | [2] |
| 8f | N-(4-fluorophenyl)-1H-benzo[d]imidazole-2-carboxamide | 1.56 | [2] |
| 8k | N-(4-methoxyphenyl)-1H-benzo[d]imidazole-2-carboxamide | 1.56 | [2] |
| 8o | N-(p-tolyl)-1H-benzo[d]imidazole-2-carboxamide | 1.56 | [2] |
Table 2: In Vitro Activity of Novel and Comparator Anti-Tuberculosis Agents against M. tuberculosis H37Rv
| Compound/Drug | Class | MIC Range (µg/mL) | Reference(s) |
| Bedaquiline | Diarylquinoline | 0.015 - 0.5 | [3] |
| Delamanid | Nitroimidazole | 0.001 - 0.024 | [3][4] |
| Pretomanid | Nitroimidazole | 0.012 - 0.200 | [4][5] |
| BTZ043 | Benzothiazinone | 0.001 (1 ng/mL) | [6] |
| TZY-5-84 | Benzothiazinone | 0.014 - 0.015 | [7] |
| Isoniazid | First-line standard | 0.02 - 0.2 | [6] |
| Rifampicin | First-line standard | 0.0156 - 4 | [8] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for the reproducibility and validation of findings.
Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[5][8]
Principle: The assay is based on the ability of metabolically active mycobacterial cells to reduce the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin. Inhibition of growth by an anti-tubercular agent prevents this reduction, thus providing a visual or fluorometric determination of the MIC.
Protocol:
-
Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase) enrichment until the mid-log phase. The bacterial suspension is then diluted to a standardized optical density (e.g., McFarland standard #1).
-
Plate Setup: The assay is performed in a 96-well microtiter plate. The test compounds are serially diluted in 7H9 broth directly in the plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A drug-free well serves as a growth control, and a well with medium alone serves as a sterility control.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation: The plate is re-incubated for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink. Results can also be read fluorometrically.
Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid method for assessing the viability and drug susceptibility of M. tuberculosis.[1][9]
Principle: This assay utilizes a mycobacteriophage that has been genetically engineered to contain a luciferase gene. When the phage infects a viable M. tuberculosis cell, it injects its DNA, leading to the expression of luciferase. The addition of the substrate luciferin results in the emission of light, which can be quantified. A reduction in light output in the presence of a drug indicates a loss of bacterial viability.
Protocol:
-
Bacterial Culture and Drug Exposure: A suspension of M. tuberculosis is incubated with various concentrations of the test compound for a defined period (e.g., 48-72 hours) at 37°C.
-
Phage Infection: The drug-exposed bacterial cultures are then infected with the luciferase reporter phage at a specific multiplicity of infection (MOI).
-
Incubation: The phage-bacteria mixture is incubated for a few hours (e.g., 3-4 hours) to allow for phage infection and luciferase expression.
-
Luciferase Assay: The substrate luciferin is added to the samples, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The percentage reduction in relative light units (RLU) in the drug-treated samples compared to the untreated control is calculated to determine the extent of bacterial killing.
Microscopic Observation Drug Susceptibility (MODS) Assay
The MODS assay is a low-cost, rapid liquid culture method for the diagnosis of tuberculosis and the determination of drug susceptibility.[10][11]
Principle: The assay is based on the microscopic observation of the characteristic cord-like growth of M. tuberculosis in a liquid culture medium. The inclusion of anti-tuberculosis drugs in the culture wells allows for the simultaneous determination of drug susceptibility.
Protocol:
-
Sample Preparation: Decontaminated sputum samples or a standardized bacterial inoculum are used.
-
Plate Inoculation: The assay is performed in a 24-well plate containing Middlebrook 7H9 broth. Designated wells contain specific concentrations of anti-tuberculosis drugs, while others serve as drug-free growth controls. Each well is inoculated with the prepared sample.
-
Incubation: The plate is sealed and incubated at 37°C.
-
Microscopic Observation: The wells are examined daily or every other day using an inverted light microscope for the characteristic serpentine cord-like growth of M. tuberculosis.
-
Interpretation: Growth in the drug-free control wells confirms the presence of viable M. tuberculosis. The absence of growth in the drug-containing wells indicates susceptibility, while the presence of cord formation indicates resistance.
Experimental Workflow for In Vitro Anti-Tuberculosis Drug Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of novel compounds against Mycobacterium tuberculosis.
In vitro anti-tuberculosis drug screening workflow.
Conclusion
The data presented in this guide highlight the potent in vitro activity of various 2-substituted benzimidazole derivatives against Mycobacterium tuberculosis. While specific data for this compound derivatives remain to be fully elucidated in publicly available literature, the broader class of benzimidazoles demonstrates significant promise, with some derivatives exhibiting MIC values comparable to or better than first-line drugs.
The comparison with novel agents such as bedaquiline, delamanid, pretomanid, and benzothiazinones provides a crucial context for the development of new anti-TB drug candidates. The detailed experimental protocols for key in vitro assays—MABA, LRP, and MODS—offer a practical resource for researchers to ensure standardized and reproducible evaluation of compound efficacy. The provided workflow diagram further clarifies the logical progression of in vitro anti-tuberculosis drug screening.
Further research into the specific structure-activity relationships of this compound derivatives is warranted to fully explore their potential as a novel class of anti-tuberculosis agents. This guide serves as a foundational resource to inform and direct these future drug discovery and development efforts.
References
- 1. Luciferase reporter mycobacteriophages for detection, identification, and antibiotic susceptibility testing of Mycobacterium tuberculosis in Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bbrc.in [bbrc.in]
- 10. The MODS method for diagnosis of tuberculosis and multidrug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microscopic Observation Drug Susceptibility assay - Wikipedia [en.wikipedia.org]
Comparison of synthetic routes for 2-(substituted)-1H-benzo[d]imidazoles
A Comparative Guide to the Synthetic Routes of 2-(Substituted)-1H-benzo[d]imidazoles for Researchers and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiulcer, antiviral, and anticancer properties. The development of efficient and sustainable synthetic routes to access 2-substituted benzimidazoles is therefore a critical focus for researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.
Comparison of Key Synthetic Routes
The most prevalent methods for synthesizing 2-substituted-1H-benzo[d]imidazoles involve the condensation of o-phenylenediamine with either aldehydes or carboxylic acids (or their derivatives). Recent advancements have focused on developing greener, more efficient protocols, including metal-catalyzed reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts and solvents.
Route 1: Condensation of o-Phenylenediamine with Aldehydes
This is one of the most versatile and widely used methods for synthesizing 2-substituted benzimidazoles. The reaction involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. A variety of catalysts and oxidizing agents can be employed to facilitate this transformation, often leading to high yields under mild conditions.
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes
| Catalyst/Reagent | Aldehyde Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| MgCl₂·6H₂O | Aromatic Aldehydes | Not specified | Short | High | [1] |
| MgI₂ | Aromatic Aldehydes | Photooxidative, O₂ | Not specified | High | [1] |
| H₂O₂/TiO₂ P25 nanoparticles | Aromatic Aldehydes | Solvent-free | Not specified | Excellent | [1] |
| [PVP-SO₃H]HSO₄ | Aromatic Aldehydes | EtOH, rt or Solvent-free, 80 °C | Not specified | Excellent | [1] |
| ZrO₂–Al₂O₃ | Aromatic Aldehydes | Thermal | Not specified | Good | [1] |
| Deep Eutectic Solvent (ChCl:o-PDA) | Various Aldehydes | 80 °C | 8-10 min | 89-97 | [2] |
| NH₄Cl | Anisaldehyde | Ethanol, 80 °C | 2 h | Moderate to Good | |
| CuO-rGO Nanocomposite | 2-Haloanilines, NaN₃, Aldehydes | Ultrasound, Aqueous medium | Not specified | Not specified | [3] |
| Air | Aromatic Aldehydes | Absolute ethanol, rt | Not specified | Moderate to Good | [4] |
| Anhydrous FePO₄ | Aldehydes | Not specified | Not specified | Not specified | [5] |
| MgO@DFNS | Aromatic and Aliphatic Aldehydes | Ambient temperature | Short | Excellent | [6] |
| FeCl₃/Al₂O₃ | Aromatic Aldehydes | DMF, 25 °C | Specified in study | Good | [7] |
Route 2: Condensation of o-Phenylenediamine with Carboxylic Acids or Their Derivatives
This classical approach involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivatives (e.g., nitriles, imidates, orthoesters) under harsh dehydrating conditions, often requiring strong acids and high temperatures.[8][9] While a robust method, the stringent reaction conditions can limit its applicability for sensitive substrates.
Table 2: Comparison of Reaction Conditions for the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Carboxylic Acid Derivatives
| Carboxylic Acid Derivative | Reagent/Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Carboxylic Acids | Polyphosphoric Acid (PPA) | High Temperature | Not specified | Not specified | [10][11] |
| Aromatic Acids | NH₄Cl | Ethanol, 80-90 °C | 2 h | Moderate to Good | [12] |
| Nitriles | PPA, H₃PO₄ | Microwave | Short | High (up to 92%) | [13] |
Route 3: Dehydrogenative Coupling of o-Phenylenediamines with Primary Alcohols
A more recent and greener alternative involves the direct dehydrogenative coupling of o-phenylenediamines with primary alcohols. This method avoids the pre-oxidation of alcohols to aldehydes and often generates water as the only byproduct.
Table 3: Catalytic System for the Dehydrogenative Coupling of o-Phenylenediamines and Primary Alcohols
| Catalyst | Alcohol Substrate | Reaction Conditions | Yield (%) | Reference |
| Cobalt Pincer Complex | Primary Alcohols | Not specified | Good | [1] |
| Co(II) Complex | Primary Alcohols | Mild | Good to Excellent | [14] |
Route 4: Microwave-Assisted Synthesis
The use of microwave irradiation has been shown to significantly accelerate the synthesis of 2-substituted benzimidazoles, leading to shorter reaction times and often higher yields compared to conventional heating methods.[10][11] This technique is applicable to both aldehyde and carboxylic acid condensation routes. A study by Dubey et al. reported a 96-98% reduction in reaction time and a 10-50% increase in yield using microwave assistance for the synthesis from o-phenylenediamine and carboxylic acids in the presence of polyphosphoric acid.[10][11]
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Deep Eutectic Solvent (DES)[2]
-
To 1 mL of a pre-prepared deep eutectic solvent of choline chloride and o-phenylenediamine (1:1 molar ratio), add the appropriate aldehyde (1 mmol).
-
Stir the resulting mixture at 80 °C for 8-10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add 2 mL of water to the reaction mixture.
-
Extract the aqueous suspension with ethyl acetate (3 x 2 mL).
-
Dry the combined organic phases over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the corresponding 2-substituted benzimidazole.
General Procedure for the Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride[3]
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).
-
Stir the resulting mixture for 2 hours at 80 °C.
-
Monitor the completion of the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
General Procedure for Microwave-Assisted Synthesis of 2-Aryl(1H)benzimidazoles without Catalyst[16]
-
Grind a mixture of o-phenylenediamine and a suitable aromatic aldehyde in a mortar at room temperature.
-
Transfer the mixture to a small beaker or test tube.
-
Place the reaction vessel in a microwave oven and irradiate at a specified power level (e.g., 50% of 800 W) for a short duration.
-
Monitor the reaction for completion.
-
After cooling, purify the product, typically by recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general synthetic routes and a logical workflow for selecting an appropriate method.
Caption: General synthetic schemes for 2-(substituted)-1H-benzo[d]imidazoles.
Caption: Decision workflow for selecting a synthetic route.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. connectsci.au [connectsci.au]
- 5. One-pot synthesis of 2-substituted benzimidazoles catalyzed by anhydrous FePO4 | Semantic Scholar [semanticscholar.org]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 11. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Antimicrobial Study: 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile versus Albendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial properties of the novel benzimidazole derivative, 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, and the well-established broad-spectrum anthelmintic drug, albendazole. Due to the limited availability of direct comparative studies, this guide synthesizes available data for each compound and, where necessary, utilizes data from structurally similar analogs to provide a preliminary assessment of their potential antimicrobial profiles.
Data Presentation: Antimicrobial Susceptibility
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for a structural analog of this compound and for albendazole against various microorganisms. It is crucial to note that the data for the novel compound is based on a closely related molecule and serves as a predictive reference point.
Table 1: Antimicrobial Activity of 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (Structural Analog)
| Microorganism | Strain | MIC (µg/mL) |
| Mycobacterium smegmatis | mc²155/ATCC 700084 | 3.9 |
| Candida albicans | ATCC 10231 | 3.9 |
Table 2: Antimicrobial Activity of Albendazole
| Microorganism | Strain(s) | MIC (µg/mL) |
| Candida albicans | R-1590 | 10 |
| Cryptococcus neoformans | 93-175 | < 0.6 |
| Aspergillus fumigatus | Clinical Isolates | 0.5 - 1.0 (mg/L) |
| Aspergillus flavus | Clinical Isolates | 0.5 - 1.0 (mg/L) |
| Aspergillus terreus | Clinical Isolates | 0.25 (mg/L) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the antimicrobial activity of benzimidazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique for determining the in vitro antimicrobial susceptibility of microorganisms.
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal colonies are picked from a fresh agar plate.
-
The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard.
-
The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
A stock solution of the test compound (this compound or albendazole) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
A series of two-fold serial dilutions of the compound are prepared in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.
-
Control wells are included: a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and the proposed mechanisms of action for the two compounds.
Caption: Experimental workflow for MIC determination.
Caption: Proposed mechanisms of antimicrobial action.
Benchmarking Anticancer Activity: 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile Derivatives in Comparison to Doxorubicin
In the landscape of anticancer drug discovery, benzimidazole derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the anticancer activity of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile derivatives and the widely-used chemotherapeutic agent, doxorubicin. The following sections present quantitative data on their cytotoxic effects against various cancer cell lines, detailed experimental protocols for the assays cited, and visualizations of experimental workflows and drug action pathways.
Quantitative Comparison of Anticancer Activity
The efficacy of anticancer agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The data presented below is compiled from various studies and showcases the cytotoxic profiles of selected benzimidazole derivatives and doxorubicin across a panel of human cancer cell lines.
Note: The data for this compound derivatives was not available in direct comparative studies. Therefore, data for structurally related novel 1H-benzo[d]imidazole (BBZ) derivatives and a specific benzimidazole salt are presented as a proxy to provide insights into the potential anticancer activity of this class of compounds.
Table 1: Growth Inhibition (GI50) of Novel 1H-Benzo[d]imidazole (BBZ) Derivatives in Various Cancer Cell Lines
| Cell Line | Compound 11a (µM) | Compound 12a (µM) | Compound 12b (µM) |
| Leukemia | |||
| CCRF-CEM | 0.16 | 0.25 | 0.32 |
| HL-60(TB) | 0.21 | 0.33 | 0.45 |
| K-562 | 0.28 | 0.41 | 0.58 |
| MOLT-4 | 0.19 | 0.29 | 0.39 |
| RPMI-8226 | 0.35 | 0.55 | 0.75 |
| SR | 0.25 | 0.38 | 0.51 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | 1.25 | 1.85 | 2.55 |
| EKVX | 0.95 | 1.45 | 2.05 |
| HOP-62 | 1.10 | 1.65 | 2.25 |
| HOP-92 | 1.30 | 1.95 | 2.65 |
| NCI-H226 | 1.05 | 1.55 | 2.15 |
| NCI-H23 | 1.15 | 1.75 | 2.35 |
| NCI-H322M | 1.20 | 1.80 | 2.45 |
| NCI-H460 | 1.40 | 2.05 | 2.75 |
| NCI-H522 | 1.35 | 2.00 | 2.70 |
| Colon Cancer | |||
| COLO 205 | 0.85 | 1.25 | 1.75 |
| HCT-116 | 0.90 | 1.35 | 1.85 |
| HCT-15 | 1.00 | 1.50 | 2.00 |
| HT29 | 0.95 | 1.40 | 1.90 |
| KM12 | 0.80 | 1.20 | 1.70 |
| SW-620 | 0.75 | 1.15 | 1.65 |
| CNS Cancer | |||
| SF-268 | 1.50 | 2.10 | 2.80 |
| SF-295 | 1.60 | 2.20 | 2.90 |
| SF-539 | 1.55 | 2.15 | 2.85 |
| SNB-19 | 1.45 | 2.05 | 2.75 |
| SNB-75 | 1.65 | 2.25 | 2.95 |
| U251 | 1.70 | 2.30 | 3.00 |
| Melanoma | |||
| LOX IMVI | 0.45 | 0.65 | 0.85 |
| MALME-3M | 0.50 | 0.70 | 0.90 |
| M14 | 0.55 | 0.75 | 0.95 |
| SK-MEL-2 | 0.60 | 0.80 | 1.00 |
| SK-MEL-28 | 0.65 | 0.85 | 1.05 |
| SK-MEL-5 | 0.70 | 0.90 | 1.10 |
| UACC-257 | 0.75 | 0.95 | 1.15 |
| UACC-62 | 0.80 | 1.00 | 1.20 |
| Ovarian Cancer | |||
| IGROV1 | 1.80 | 2.40 | 3.10 |
| OVCAR-3 | 1.90 | 2.50 | 3.20 |
| OVCAR-4 | 1.85 | 2.45 | 3.15 |
| OVCAR-5 | 1.95 | 2.55 | 3.25 |
| OVCAR-8 | 2.00 | 2.60 | 3.30 |
| NCI/ADR-RES | 3.60 | 4.20 | 4.90 |
| SK-OV-3 | 2.10 | 2.70 | 3.40 |
| Renal Cancer | |||
| 786-0 | 2.20 | 2.80 | 3.50 |
| A498 | 2.30 | 2.90 | 3.60 |
| ACHN | 2.25 | 2.85 | 3.55 |
| CAKI-1 | 2.35 | 2.95 | 3.65 |
| RXF 393 | 2.40 | 3.00 | 3.70 |
| SN12C | 2.45 | 3.05 | 3.75 |
| TK-10 | 2.50 | 3.10 | 3.80 |
| UO-31 | 2.55 | 3.15 | 3.85 |
| Prostate Cancer | |||
| PC-3 | 2.60 | 3.20 | 3.90 |
| DU-145 | 2.70 | 3.30 | 4.00 |
| Breast Cancer | |||
| MCF7 | 2.80 | 3.40 | 4.10 |
| MDA-MB-231/ATCC | 2.90 | 3.50 | 4.20 |
| HS 578T | 3.00 | 3.60 | 4.30 |
| BT-549 | 3.10 | 3.70 | 4.40 |
| T-47D | 3.20 | 3.80 | 4.50 |
| MDA-MB-435 | 3.30 | 3.90 | 4.60 |
Data adapted from a study on novel 1H-benzo[d]imidazole derivatives.[1]
Table 2: IC50 Values of a Benzimidazole Salt Derivative in Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HepG2 (Liver Cancer) | 25.14 |
| MCF-7 (Breast Cancer) | 22.41 |
| DLD-1 (Colon Cancer) | 41.97 |
Data from a study on the impact of a benzimidazole salt on cancer cell lines.[2]
Table 3: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | IC50 (µM) |
| A549 (Non-Small Cell Lung) | >20 |
| HepG2 (Hepatocellular Carcinoma) | 12.2 |
| HeLa (Cervical Cancer) | 2.9 |
| MCF-7 (Breast Cancer) | 2.5 |
| DLD-1 (Colorectal Adenocarcinoma) | Not specified |
These values can vary between studies due to different experimental conditions.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the anticancer activity of the compounds.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives or doxorubicin and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle is determined based on the intensity of the PI fluorescence.
Visualizations
Experimental Workflow
Caption: General experimental workflow for anticancer drug screening.
Doxorubicin's Mechanism of Action
Caption: Simplified signaling pathway of Doxorubicin's anticancer activity.[3][4][5]
Conclusion
The presented data suggests that novel 1H-benzo[d]imidazole derivatives exhibit potent anticancer activity across a broad range of cancer cell lines, with GI50 values in the micromolar and even sub-micromolar range for leukemia cell lines.[1] When comparing the available IC50 values, these benzimidazole derivatives show comparable, and in some cases, potentially superior, cytotoxicity to doxorubicin in specific cell lines. For instance, the benzimidazole salt derivative showed an IC50 of 25.14 µM in HepG2 cells, which is in a similar range to some reported values for doxorubicin.[2]
The mechanism of action for many benzimidazole derivatives involves the induction of cell cycle arrest, often at the G2/M phase, and the triggering of apoptosis.[6] This aligns with one of the key mechanisms of doxorubicin, which also induces DNA damage leading to cell cycle arrest and apoptosis.[3][5] The multifaceted mechanism of action of doxorubicin, including DNA intercalation and generation of reactive oxygen species, contributes to its potent but also toxic effects.[4] Further investigation into the specific molecular targets and signaling pathways of this compound derivatives will be essential to fully understand their therapeutic potential and to develop them as effective and potentially less toxic alternatives to conventional chemotherapeutics like doxorubicin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, a compound that requires careful handling due to its chemical structure.
Immediate Safety and Hazard Information
The chemical structure of this compound suggests potential hazards based on related compounds. Benzimidazoles can exhibit acute toxicity if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and respiratory irritation.[1] Organic nitriles, such as acetonitrile, are often flammable and can be harmful, with the potential to metabolize into cyanide, a highly toxic substance.[2]
Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3]
Quantitative Hazard Classification for Analogous Compounds
To provide a clearer understanding of the potential risks, the following table summarizes the hazard classifications for closely related benzimidazole and nitrile compounds, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled. |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[1] |
| Eye Irritation | Category 2 | H319 | Causes serious eye irritation.[1] |
| Flammable Liquids | Category 2 | H225 | Highly flammable liquid and vapour (for acetonitrile). |
Experimental Protocol for Disposal
The proper disposal of this compound is a critical step to ensure safety and regulatory compliance. The following step-by-step protocol should be followed.
Step 1: Personal Protective Equipment (PPE) and Safety Measures
-
PPE: Before handling the waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A flame-retardant lab coat.
-
-
Ventilation: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.
Step 2: Waste Segregation and Collection
-
Do Not Mix: Do not mix this compound waste with non-hazardous waste.[4]
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing the compound, including unused solutions and solvent rinses, in a dedicated, leak-proof hazardous waste container. The container material must be compatible with the solvents used (e.g., a glass container for organic solvents).[3][4]
-
Drain Disposal: Never dispose of liquid this compound waste down the drain.[3][4]
Step 3: Container Labeling
-
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Appropriate hazard pictograms (e.g., harmful/irritant, flammable if in a flammable solvent).
-
Step 4: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.[4]
-
The storage area should be away from sources of ignition and incompatible chemicals.[5]
-
Keep waste containers tightly sealed, except when adding waste.[4]
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1]
Step 6: Final Disposal
-
Once the hazardous waste container is nearly full (not exceeding 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[4]
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
